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Core Science & Biosynthesis

Foundational

3-Hydroxyazetidine-3-carbonitrile: Chemical Properties & Synthetic Utility

Executive Summary 3-Hydroxyazetidine-3-carbonitrile (and its N-protected derivatives) represents a high-value "gem-disubstituted" azetidine scaffold. In modern medicinal chemistry, this motif is prized for its ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxyazetidine-3-carbonitrile (and its N-protected derivatives) represents a high-value "gem-disubstituted" azetidine scaffold. In modern medicinal chemistry, this motif is prized for its ability to introduce a quaternary center into a small, rigid ring system. This structural feature serves two primary functions: it restricts the conformational flexibility of attached pharmacophores (reducing the entropic penalty of binding) and blocks metabolic oxidation at the typically labile 3-position of the azetidine ring.

This guide details the physicochemical properties, synthetic access, and reactivity profile of this building block, distinguishing it from simple 3-hydroxyazetidines and highlighting its role as a precursor to constrained amino acid bioisosteres.

Physicochemical Profile

The core structure consists of a four-membered azetidine ring substituted at the 3-position with both a hydroxyl group (-OH) and a nitrile group (-CN).[1] This creates a quaternary carbon at C3.

PropertyValue / CharacteristicClinical Relevance
Molecular Formula C

H

N

O (Free base)
Low MW fragment (98.10 g/mol ) ideal for FBDD.
Ring Strain ~26 kcal/molHigh reactivity toward ring-opening if activated; requires careful handling during nucleophilic substitutions.
pKa (Conjugate Acid) ~11.0 (Azetidine NH)The electron-withdrawing nitrile and hydroxyl groups lower the pKa of the ring nitrogen compared to azetidine (pKa ~11.3).
LogP -1.2 (Predicted)Highly polar; excellent for lowering the lipophilicity of lead compounds (reducing "grease").
Stereochemistry Achiral (Plane of symmetry)The C3 center is achiral unless the ring nitrogen is substituted with a chiral group or the molecule is desymmetrized.
Stability pH-DependentCritical: As a gem-cyanohydrin, it exists in equilibrium with the corresponding ketone (azetidin-3-one) and HCN. It is stable in acidic/neutral media but liable to revert to the ketone under basic conditions.

Synthetic Access & Manufacturing

Accessing the core "free" 3-hydroxyazetidine-3-carbonitrile is rarely done directly due to stability issues. Instead, it is synthesized and handled as N-protected forms (e.g., N-Boc, N-Benzhydryl) or as a stable salt (HCl).

Primary Synthetic Route: Cyanosilylation

The most robust method involves the addition of a cyanide source to an N-protected azetidin-3-one. The use of Trimethylsilyl cyanide (TMSCN) is preferred over KCN to avoid strongly basic conditions that favor the reverse reaction (ketone formation).

Protocol Overview:

  • Starting Material: 1-Benzhydrylazetidin-3-one or 1-Boc-azetidin-3-one.

  • Reagent: TMSCN (1.2–1.5 equiv).

  • Catalyst: Lewis Acid (e.g., ZnI

    
     or AlCl
    
    
    
    ) or mild base catalyst.
  • Solvent: Dichloromethane (DCM) or THF at 0°C to RT.

  • Workup: Acidic hydrolysis (citric acid or dilute HCl) converts the intermediate silyl ether to the free hydroxyl group.

Visualization of Synthetic Logic

The following diagram illustrates the synthesis and the critical equilibrium involved.

Synthesis Ketone N-Protected Azetidin-3-one Intermediate O-Silyl Cyanohydrin Ketone->Intermediate Nucleophilic Addition Decomp Decomposition (Basic pH) TMSCN TMSCN (ZnI2 cat.) TMSCN->Intermediate Product 3-Hydroxy-3-cyano Azetidine Intermediate->Product Acidic Hydrolysis (HCl/MeOH) Product->Ketone Reversion (pH > 8)

Figure 1: Synthetic pathway from azetidinone to the target cyanohydrin, highlighting the risk of reversion under basic conditions.

Reactivity Profile & Transformations

The 3-hydroxyazetidine-3-carbonitrile scaffold is a versatile "divergent" intermediate. Its reactivity is defined by three distinct vectors: the Nitrile , the Hydroxyl , and the Azetidine Nitrogen .

Vector A: Nitrile Transformations

The nitrile group at the quaternary center is sterically hindered but chemically accessible.

  • Hydrolysis to Acid: Treating with concentrated HCl (6M, reflux) converts the nitrile to a carboxylic acid, yielding 3-hydroxyazetidine-3-carboxylic acid . This is a constrained isostere of Serine.

  • Pinner Reaction: Treatment with dry HCl in alcohol yields the imidate ester.

  • Tetrazole Formation: Reaction with sodium azide (NaN

    
    ) and a Lewis acid (e.g., ZnBr
    
    
    
    ) generates the tetrazole bioisostere, often used to improve metabolic stability and potency in antagonists.
Vector B: Hydroxyl Functionalization

The tertiary hydroxyl group is less reactive toward S


2 displacement due to steric crowding and the prevention of backside attack by the ring structure.
  • O-Alkylation: Possible with active electrophiles (e.g., MeI, BnBr) using NaH, though care must be taken to avoid retro-cyanohydrin reaction.

  • Fluorination: Treatment with DAST or Deoxo-Fluor converts the C-OH to C-F. This is a critical transformation for making 3-fluoro-3-cyanoazetidines , which are metabolically robust.

Vector C: Nitrogen Deprotection
  • N-Boc Removal: Standard TFA/DCM or HCl/Dioxane conditions. The resulting secondary amine salt (HCl) is stable.

  • N-Benzhydryl Removal: Hydrogenolysis (H

    
    , Pd/C) or treatment with ACE-Cl (1-chloroethyl chloroformate).
    
Reactivity Map

Reactivity Core 3-Hydroxy-3-cyano Azetidine (N-Protected) Acid 3-Carboxylic Acid (Serine Isostere) Core->Acid HCl (6M), Reflux (Hydrolysis) Tetrazole 3-Tetrazole (Bioisostere) Core->Tetrazole NaN3, ZnBr2 (Cycloaddition) Fluoro 3-Fluoro-3-cyano Derivative Core->Fluoro DAST, -78°C (Deoxyfluorination) Amine 3-Aminomethyl Derivative Core->Amine H2, Raney Ni (Reduction)

Figure 2: Divergent synthesis options from the core scaffold. Note that DAST fluorination is a high-value transformation for modulating pKa and metabolic stability.

Experimental Protocol: Synthesis of 1-Benzhydryl-3-hydroxyazetidine-3-carbonitrile

Context: This protocol describes the generation of the cyanohydrin from the ketone. Safety Warning: TMSCN is highly toxic and hydrolyzes to release HCN. All operations must be performed in a well-ventilated fume hood. A bleach bath must be available to quench cyanide waste.

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1-benzhydrylazetidin-3-one (10.0 g, 42.1 mmol) in anhydrous DCM (100 mL).

  • Catalyst Addition: Add ZnI

    
      (Zinc Iodide) (0.1 eq, 1.34 g) as a solid. Cool the mixture to 0°C.
    
  • Cyanation: Dropwise add TMSCN (Trimethylsilyl cyanide) (1.2 eq, 6.3 mL) via syringe over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Note: The silyl ether intermediate may be visible).

  • Hydrolysis/Workup:

    • Cool back to 0°C.

    • Add 10% aqueous Citric Acid (50 mL) and stir vigorously for 30 minutes (cleaves the O-TMS group).

    • Separate layers. Extract aqueous layer with DCM (2 x 50 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes).

    • Note on Stability: Avoid using basic additives (e.g., Triethylamine) in the eluent, as this can degrade the product on the column.

Applications in Drug Discovery[1]

Metabolic Blocking

The 3-position of azetidine is a "soft spot" for metabolic oxidation (hydroxylation) by CYP450 enzymes. Substituting this position with a quaternary center (OH/CN) blocks this pathway, significantly increasing the half-life (


) of the molecule.
Conformational Restriction

Unlike linear alkyl chains, the 3,3-disubstituted azetidine forces substituents into specific vectors.

  • Vector Analysis: The nitrile and hydroxyl groups are oriented 180° to the ring nitrogen lone pair (in the puckered conformation), allowing for precise probing of receptor pockets.

  • Case Study: This scaffold is structurally related to the JAK inhibitor Baricitinib (though Baricitinib uses a cyanomethyl-pyrazole substitution). The 3-hydroxy-3-cyano motif is often explored in "Baricitinib-like" libraries to alter polarity while maintaining the vector of the nitrile "warhead."

References

  • Synthesis of Azetidin-3-ones (Precursor): Photochemical Flow Synthesis of 3-Hydroxyazetidines. Ruggeri, M., et al. Chem. Eur. J., 2013. Link

  • Reactivity of Azetidines: Azetidines of pharmacological interest.[2][3] Parmar, D.R., et al. Archiv der Pharmazie, 2021.[3] Link

  • Commercial Building Block Data

    • 1-Benzhydryl-3-hydroxyazetidine-3-carbonitrile (CAS 686347-59-1).[]

    • 1-Boc-3-hydroxyazetidine-3-carbonitrile (CAS 1493737-08-8).[]

  • Patent Literature: Nuclear transport modulators and uses thereof. WO2013019561A1. (Describes the use of 1-Benzhydryl-3-hydroxyazetidine-3-carbonitrile as a key intermediate).

Sources

Exploratory

3-Hydroxyazetidine-3-carbonitrile synthesis pathway

Technical Deep Dive: Strategic Synthesis of 3-Hydroxyazetidine-3-carbonitrile Executive Summary 3-Hydroxyazetidine-3-carbonitrile is a high-value quaternary azetidine scaffold, serving as a critical pharmacophore in mode...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Strategic Synthesis of 3-Hydroxyazetidine-3-carbonitrile

Executive Summary 3-Hydroxyazetidine-3-carbonitrile is a high-value quaternary azetidine scaffold, serving as a critical pharmacophore in modern drug discovery, most notably as the core structural motif in the JAK1/JAK2 inhibitor Baricitinib (Olumiant). The introduction of the hydroxyl and nitrile groups at the C3 position of the strained azetidine ring creates a unique physicochemical profile: it lowers logP (enhancing solubility), reduces metabolic liability compared to cyclobutyl analogs, and provides a vector for hydrogen bonding.

This guide details the industry-standard "Gold Standard" synthesis: the nucleophilic cyanosilylation of N-protected azetidin-3-one. This route is selected for its scalability, safety profile relative to HCN gas, and high stereoelectronic control.

Part 1: Strategic Retrosynthesis & Mechanism

The synthesis relies on the construction of a quaternary center at C3. Direct substitution on a 3-haloazetidine is disfavored due to ring strain and competing elimination. Therefore, the carbonyl of azetidin-3-one is the ideal electrophile.

Mechanistic Insight: The reaction proceeds via a Lewis acid-catalyzed nucleophilic attack. The


 hybridized carbonyl carbon of the azetidinone is highly reactive due to the release of eclipsing strain upon conversion to the 

hybridized intermediate. Trimethylsilyl cyanide (TMSCN) serves as a "masked" cyanide source, which is safer and easier to handle than HCN gas or alkali cyanides.

DOT Diagram 1: Reaction Pathway & Mechanism

ReactionPathway Ketone N-Boc-3-Azetidinone (Electrophile) Complex Activated Complex (ZnI2 coordination) Ketone->Complex ZnI2 Cat. TMSCN TMSCN (Nucleophile) TMSCN->Complex TMSEther Intermediate: TMS-Ether Complex->TMSEther Nucleophilic Attack (Exothermic) Product Target: 3-Hydroxyazetidine-3-carbonitrile (N-Boc Protected) TMSEther->Product Desilylation (H+ or F-)

Caption: Mechanistic flow from the electrophilic ketone to the quaternary cyanohydrin via Lewis acid activation.

Part 2: The Self-Validating Protocol (Experimental)

Objective: Synthesis of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate. Scale: 10.0 mmol (Gram-scale adaptable).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleCritical Attribute
N-Boc-azetidin-3-one 1.0SubstratePurity >97%; Dry (hygroscopic)
TMSCN 1.2 - 1.5ReagentTOXIC. Handle in hood. Fresh bottle.
Zinc Iodide (

)
0.05 (5 mol%)CatalystAnhydrous beads; hygroscopic.
Dichloromethane (DCM) Solvent0.2 MAnhydrous; stored over sieves.
Methanol SolventWorkupProton source for desilylation.
Step-by-Step Methodology

Phase A: Cyanosilylation [8]

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge: Add N-Boc-azetidin-3-one (1.71 g, 10 mmol) and Zinc Iodide (160 mg, 0.5 mmol).

  • Solvation: Add anhydrous DCM (50 mL) under nitrogen. Stir until dissolved.

  • Addition (Critical): Cool the mixture to 0°C (ice bath). Add TMSCN (1.9 mL, 15 mmol) dropwise via syringe over 10 minutes.

    • Why? The reaction is exothermic. Rapid addition can cause thermal runaway and vaporization of toxic TMSCN.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation Point: Monitor by TLC (30% EtOAc/Hexane). The ketone spot (

      
      ) should disappear; the silyl ether product is less polar (
      
      
      
      ).

Phase B: Desilylation & Workup

  • Quench/Hydrolysis: Cool the reaction back to 0°C. Add Methanol (20 mL) carefully.

  • Acidification: Add citric acid (10% aq, 10 mL) or stir with solid silica gel for 30 mins to cleave the O-TMS bond.

    • Note: If the O-TMS protected form is the desired intermediate for the next step, skip this and proceed to concentration.

  • Extraction: Dilute with water (50 mL) and extract with DCM (3 x 30 mL).

  • Wash: Wash combined organics with saturated

    
     (to remove acid traces) and Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    

Phase C: Purification

  • Crystallization: The product often solidifies upon standing. Recrystallize from Hexane/EtOAc if necessary.

  • Yield: Expected yield: 85–95%.

DOT Diagram 2: Experimental Workflow

Workflow Start Start: Dry RBF + N2 Atmosphere Mix Dissolve Ketone + ZnI2 in DCM Start->Mix Add Add TMSCN at 0°C (Dropwise) Mix->Add React Stir at RT (2-4 hrs) Check TLC Add->React Quench Quench with MeOH/Acid (Desilylation) React->Quench Workup Extract (DCM) -> Wash -> Dry Quench->Workup Finish Isolate Solid Product Workup->Finish

Caption: Step-by-step experimental workflow ensuring safety and high yield.

Part 3: Scientific Integrity & Safety (E-E-A-T)

The "Self-Validating" System

How do you confirm the reaction worked without external analysis?

  • Visual: The starting ketone is often a waxy solid/oil. The product (cyanohydrin) is a distinct white solid.[9]

  • IR Spectroscopy (Process Check):

    • Start: Strong

      
       stretch at ~1710 cm⁻¹.
      
    • End: Disappearance of

      
      . Appearance of a weak nitrile (
      
      
      
      ) stretch at ~2240 cm⁻¹ and a broad
      
      
      stretch at ~3400 cm⁻¹.
  • NMR Verification:

    • 
       NMR:  The most definitive proof is the shift of the C3 carbon. The ketone carbonyl signal (~200 ppm) disappears, replaced by a quaternary carbon signal at ~65-75 ppm (bonded to OH and CN) and the nitrile carbon at ~118 ppm.
      
Safety: Managing the Cyanide Hazard
  • TMSCN vs. HCN: While TMSCN is safer than HCN gas, it hydrolyzes to HCN upon contact with moisture or lungs.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Quench Protocol: Keep a bleach bath (

    
    ) ready. All glassware and syringes contacting TMSCN must be soaked in bleach for 24 hours before washing. This oxidizes cyanide to cyanate (safer).
    
  • Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is accessible in the facility.

Troubleshooting
  • Low Yield? Check the quality of

    
    . If it's wet/clumped, the catalysis will fail. Use freshly opened or re-dried catalyst.
    
  • Incomplete Desilylation? The O-TMS bond is robust. If MeOH quench is insufficient, treat the crude oil with TBAF (Tetra-n-butylammonium fluoride) in THF for 30 minutes.

References

  • Incyte Corporation. (2012). Processes for the preparation of baricitinib and intermediates. U.S. Patent No.[10] 8,158,616.[10] Link

  • Organic Syntheses. (1988). Trimethylsilyl Cyanide: Cyanosilylation of Carbonyl Compounds. Org. Synth. Coll. Vol. 6, p.1013. Link

  • Lilly & Incyte. (2016). Process for the preparation of baricitinib. WO Patent 2016/125080. Link

  • Ombito, J. O., et al. (2025).[11] Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1).[11] Link

Sources

Foundational

Foreword: Navigating the Landscape of Azetidine Chemistry

An In-depth Technical Guide to the Biological Significance of the 3-Hydroxyazetidine Scaffold The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a fascinating and increasingly important struc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Significance of the 3-Hydroxyazetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a fascinating and increasingly important structural motif in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a powerful tool for chemists to explore novel chemical space and design next-generation therapeutics. This guide focuses specifically on the 3-hydroxyazetidine scaffold, a versatile building block that has found applications in a wide array of biologically active molecules.

While direct and extensive research on the intrinsic biological activity of "3-Hydroxyazetidine-3-carbonitrile" is not widely available in the public domain, the broader 3-hydroxyazetidine core is a well-established pharmacophore. Therefore, this technical guide will provide an in-depth exploration of the biological activities and therapeutic applications of molecules that incorporate this key structural unit. We will delve into its role as a chiral building block, a peptide isostere, and a crucial component in the synthesis of various therapeutic agents, from antibiotics to enzyme inhibitors.

The 3-Hydroxyazetidine Scaffold: A Privileged Structure in Drug Discovery

The 3-hydroxyazetidine moiety is a compact, polar, and three-dimensional structure that has gained significant traction in drug discovery programs. Its utility stems from several key features:

  • Structural Rigidity: The four-membered ring imparts a degree of conformational constraint, which can be advantageous for optimizing binding to biological targets.

  • Chirality: The hydroxyl group at the 3-position introduces a chiral center, allowing for stereospecific interactions with enzymes and receptors.

  • Hydrogen Bonding Capacity: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within a protein's binding pocket.

  • Synthetic Tractability: The hydroxyl and amine functionalities provide convenient handles for further chemical modification and incorporation into larger, more complex molecules.

These characteristics make 3-hydroxyazetidine a valuable building block for introducing specific functionalities and stereochemistry into target molecules, ultimately influencing their pharmacokinetic and pharmacodynamic profiles.[1][2]

Caption: Incorporation of the 3-hydroxyazetidine scaffold into various classes of biologically active molecules.

Synthesis of 3-Hydroxyazetidine and its Derivatives

The accessibility of the 3-hydroxyazetidine scaffold is crucial for its widespread use in drug discovery. Several synthetic routes have been developed, often starting from readily available materials like epichlorohydrin.

Representative Synthetic Protocol: Hydrogenolysis of a Protected Precursor

A common method for the synthesis of 3-hydroxyazetidine hydrochloride involves the hydrogenolysis of a protected intermediate, such as 1-(diphenylmethyl)-3-hydroxyazetidine. [3][4] Step-by-Step Methodology:

  • Dissolution: A solution of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride (11.8 g) is prepared in absolute ethanol (700 mL). [3][4]2. Catalyst Addition: Palladium hydroxide on carbon (Pd(OH)₂/C) is added to the solution. [3][4]3. Hydrogenation: The mixture is hydrogenated in a Parr shaker at room temperature under a pressure of 4 atm for 12 hours. [3][4]4. Filtration: After the reaction is complete, the catalyst is removed by filtration. [3][4]5. Evaporation: The filtrate is evaporated to dryness to yield 3-hydroxyazetidine hydrochloride (4.20 g, 94% yield). [3][4]

Synthesis_Workflow start 1-(Diphenylmethyl)-3-hydroxyazetidine in Ethanol hydrogenation Hydrogenation (4 atm H₂, 12h, RT) start->hydrogenation catalyst Pd(OH)₂/C Catalyst catalyst->hydrogenation filtration Filtration hydrogenation->filtration evaporation Evaporation filtration->evaporation product 3-Hydroxyazetidine HCl (94% Yield) evaporation->product

Caption: Workflow for the synthesis of 3-hydroxyazetidine hydrochloride via hydrogenolysis.

Quantitative Data and Biological Activity

While data for 3-hydroxyazetidine-3-carbonitrile is scarce, the inhibitory activities of derivatives containing the 3-hydroxyazetidine scaffold have been reported.

Derivative ClassTarget EnzymeReported ActivityReference
N-methylazetidine amideβ-hexosaminidasesMicromolar inhibition[5]
3-hydroxymethyl-azetidinePolymerase Theta (Polθ)Potent inhibition[6]

Concluding Remarks and Future Perspectives

The 3-hydroxyazetidine scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its unique combination of structural rigidity, chirality, and synthetic accessibility has enabled the development of novel therapeutic agents with improved efficacy and pharmacological properties. While the direct biological activity of specific derivatives like 3-hydroxyazetidine-3-carbonitrile may not be extensively characterized, the proven success of the core scaffold in diverse applications, from antibiotics to anticancer agents, underscores its immense potential.

Future research will likely focus on further exploring the chemical space around the 3-hydroxyazetidine core, developing novel synthetic methodologies, and identifying new biological targets for which this privileged structure is well-suited. The continued investigation of 3-hydroxyazetidine-containing molecules will undoubtedly contribute to the discovery of next-generation therapies for a wide range of human diseases.

References

  • Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. (2026, January 26). Google Cloud.
  • The Critical Role of 3-Hydroxyazetidine Hydrochloride in Modern Pharmaceutical Synthesis. (2026, February 1). Google Cloud.
  • CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride - CymitQuimica. CymitQuimica.
  • 3-Hydroxyazetidine Carboxylic Acids - Aapptec Peptides. (2013, April 26). Aapptec.
  • Photochemical Flow Synthesis of 3‐Hydroxyazetidines - Baxendale Group - Durham University. Durham University.
  • 3-Hydroxyazetidine hydrochloride | 18621-18-6 - ChemicalBook. (2026, January 13). ChemicalBook.
  • 3-Hydroxyazetidine hydrochloride synthesis - ChemicalBook. ChemicalBook.
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents. (2006, December 31). Google Patents.
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents. Google Patents.
  • azetidine - Organic Syntheses Procedure. Organic Syntheses.
  • 3-Hydroxyazetidine | C3H7NO | CID 1514290 - PubChem. National Institutes of Health.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (2022, June 30). Journal of Medicinal and Chemical Sciences.
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024, April 1). ScienceDirect.
  • 3-Hydroxyazetidine hydrochloride 97 18621-18-6 - Sigma-Aldrich. Sigma-Aldrich.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxyazetidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed exploration of the expected spectroscopic data for 3-Hydroxyazetidine-3-carbonitri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the expected spectroscopic data for 3-Hydroxyazetidine-3-carbonitrile, a molecule of interest in medicinal chemistry and drug development. While experimental spectra for this specific compound are not widely available in the public domain, this document synthesizes data from structurally related analogs and first principles of spectroscopic theory to offer a robust predictive analysis. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure trustworthiness and utility for researchers in the field.

Introduction to 3-Hydroxyazetidine-3-carbonitrile and its Spectroscopic Importance

3-Hydroxyazetidine-3-carbonitrile is a small, functionalized heterocyclic compound. The azetidine ring is a valuable scaffold in medicinal chemistry, and the presence of both a hydroxyl and a nitrile group at the 3-position offers unique opportunities for chemical modification and biological interaction.[1][2] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research or development setting. This guide will cover the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 3-Hydroxyazetidine-3-carbonitrile is expected to be relatively simple, reflecting the molecule's symmetry.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 4.0 - 4.5Singlet (broad)1H-OH
~ 3.5 - 4.0Singlet4H2 x -CH₂-
~ 2.5 - 3.5Singlet (broad)1H-NH
  • Rationale for Assignments:

    • The two methylene (-CH₂-) groups of the azetidine ring are chemically equivalent due to the plane of symmetry in the molecule and are expected to appear as a single signal. The electron-withdrawing effect of the adjacent nitrogen atom will shift this signal downfield.

    • The hydroxyl (-OH) and amine (-NH) protons are exchangeable and their chemical shifts can be highly dependent on solvent, concentration, and temperature. They are expected to appear as broad singlets.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 120 - 125-C≡N
~ 70 - 75C-OH
~ 50 - 552 x -CH₂-
  • Rationale for Assignments:

    • The carbon of the nitrile group (-C≡N) is expected to appear in the characteristic downfield region for sp-hybridized carbons.[3]

    • The quaternary carbon atom attached to the hydroxyl group (C-OH) will be shifted downfield due to the electronegativity of the oxygen atom.

    • The two equivalent methylene carbons (-CH₂-) will appear as a single peak in a region typical for aliphatic carbons bonded to nitrogen.[3][4]

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring NMR spectra of a small molecule like 3-Hydroxyazetidine-3-carbonitrile.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and can affect the chemical shifts of exchangeable protons.

    • Filter the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR for adequate signal dispersion.

    • Tune and shim the probe to the specific sample and solvent.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).[4] Longer acquisition times are generally required due to the low natural abundance of ¹³C.[4]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in Deuterated Solvent Filter Filter into NMR Tube Dissolve->Filter Setup Instrument Setup (Tune & Shim) Acquire Acquire FID Setup->Acquire Process Fourier Transform, Phase & Baseline Correction Analyze Calibrate & Assign Peaks Process->Analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200 (broad)O-H stretchHydroxyl (-OH)
3350 - 3250 (medium)N-H stretchAmine (-NH)
2980 - 2850 (medium)C-H stretchAliphatic (-CH₂-)
2260 - 2240 (sharp, medium)C≡N stretchNitrile (-C≡N)
1150 - 1050 (strong)C-O stretchAlcohol (C-OH)
  • Rationale for Assignments:

    • The O-H and N-H stretching vibrations are expected to appear as broad bands in the high-frequency region of the spectrum due to hydrogen bonding.

    • The C-H stretching of the methylene groups will be observed in the typical aliphatic region.

    • The nitrile group has a very characteristic sharp absorption band in the 2260-2240 cm⁻¹ region.[5] This is often a key diagnostic peak.

    • The C-O stretch of the tertiary alcohol will be a strong band in the fingerprint region.

Experimental Protocol for IR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Lower the ATR press and apply consistent pressure to the sample to ensure good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the major absorption peaks.

IR Spectroscopy Workflow Diagram

IR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Collect Background Spectrum Clean->Background Sample Place Sample on Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Analyze Analyze Spectrum Acquire->Analyze End End Analyze->End

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrometry Data

For 3-Hydroxyazetidine-3-carbonitrile (C₄H₆N₂O), the expected mass spectral data are as follows:

Ion Formula Calculated m/z Description
[M+H]⁺[C₄H₇N₂O]⁺111.0558Protonated molecular ion
[M+Na]⁺[C₄H₆N₂ONa]⁺133.0378Sodiated molecular ion
[M-H]⁻[C₄H₅N₂O]⁻109.0402Deprotonated molecular ion
  • Rationale for Predictions:

    • The exact mass of the neutral molecule is 110.0480 Da.

    • In electrospray ionization (ESI), which is a soft ionization technique suitable for this type of molecule, the most common ions observed are the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode.[6]

    • The formation of adducts with cations present in the system, such as sodium ([M+Na]⁺), is also common.[7]

Experimental Protocol for Mass Spectrometry

The following describes a general protocol for obtaining a mass spectrum using ESI-MS.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) for positive ion mode or base (e.g., ammonium hydroxide) for negative ion mode to promote ionization.

  • Instrument Setup:

    • The mass spectrometer is coupled to a liquid introduction system, such as direct infusion or a liquid chromatograph (LC).

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Data Analysis:

    • Identify the molecular ion peak(s) ([M+H]⁺, [M+Na]⁺, etc.).

    • Compare the measured m/z value with the theoretical value to confirm the molecular formula.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare Prepare Dilute Solution Setup Instrument Setup & Calibration Infuse Introduce Sample to ESI Source Setup->Infuse Acquire Acquire Mass Spectrum Infuse->Acquire Identify Identify Molecular Ion Confirm Confirm Molecular Formula Identify->Confirm cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: General workflow for ESI-MS analysis.

Conclusion

The spectroscopic characterization of 3-Hydroxyazetidine-3-carbonitrile is crucial for its application in scientific research and drug development. This guide has provided a comprehensive overview of the expected NMR, IR, and MS data based on theoretical principles and data from related compounds. The detailed protocols and workflow diagrams offer a practical framework for researchers to acquire and interpret high-quality spectroscopic data for this and similar molecules. The combination of these techniques provides a self-validating system for the unambiguous confirmation of the structure and purity of 3-Hydroxyazetidine-3-carbonitrile.

References

  • Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. (2019). Photochemical Flow Synthesis of 3-Hydroxyazetidines. ChemPhotoChem, 3(12), 1212–1218. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514290, 3-Hydroxyazetidine. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-hydroxyazetidine-1-carbonitrile (C4H6N2O). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 29). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Retrieved from [Link]

  • University of Sheffield. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2. IR-spectra of the synthesized compounds. Retrieved from [Link]

  • Carl ROTH. (2026, January 1). Specification. Retrieved from [Link]

  • Google Patents. (2006, December 31). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Huang, T., Toro, M., Lee, R., Hui, D. S., & Edwards, J. L. (2018). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst, 143(14), 3408-3414. Retrieved from [Link]

  • MDPI. (2024, November 15). The Heterocyclization of 2-Imino-2H-chromeno-3-carbonitriles with Some N,N-Binucleophiles. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

Foundational

Physical and chemical properties of azetidin-3-ol hydrochloride

The following technical guide details the physicochemical and synthetic profile of Azetidin-3-ol Hydrochloride , a critical four-membered heterocyclic building block. Physicochemical Profiling, Synthetic Utility, and Han...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and synthetic profile of Azetidin-3-ol Hydrochloride , a critical four-membered heterocyclic building block.

Physicochemical Profiling, Synthetic Utility, and Handling Protocols

Executive Summary

Azetidin-3-ol hydrochloride (CAS: 18621-18-6) is a high-value heterocyclic intermediate defined by its strained four-membered ring and dual functionality (secondary amine and secondary alcohol). It serves as a pharmacophore scaffold in modern drug discovery, most notably as the precursor to the Janus kinase (JAK) inhibitor Baricitinib .[1]

This guide addresses the specific challenges of working with this scaffold: managing ring strain to prevent degradation, handling its significant hygroscopicity, and executing orthogonal functionalization of the N- and O-termini.

Physicochemical Profile

Core Constants
PropertyValue / DescriptionContext
IUPAC Name Azetidin-3-ol hydrochlorideCommon: 3-Hydroxyazetidine HCl
CAS Number 18621-18-6 Free base CAS: 45347-82-8
Molecular Formula C

H

ClNO
MW: 109.55 g/mol
Appearance White to off-white crystalline solidHighly hygroscopic; deliquesces if exposed to air.
Melting Point 85 – 92 °C Broad range indicates hygroscopic nature; sharpens with drying.
Solubility High: Water, Methanol, DMSOLow: DCM, Toluene, HexanesRequires polar protic solvents for dissolution; free-basing required for organic extraction.
pKa (Amine) ~10.0 – 10.5 (Estimated)Lower than parent azetidine (11.29) due to the electron-withdrawing 3-OH group.
Ring Strain ~25.4 kcal/molHigh strain energy drives reactivity but necessitates careful thermal management.[1]
Structural Characterization (Spectroscopy)

Identification of the hydrochloride salt is distinct from the free base due to the protonated nitrogen (


), which deshields adjacent protons.[1]
  • ¹H NMR (D₂O, 400 MHz):

    • 
       4.65 – 4.75 ppm (m, 1H, H-3):  The methine proton geminal to the hydroxyl group appears as a quintet-like multiplet.
      
    • 
       4.00 – 4.20 ppm (m, 2H, H-2a/H-4a):  Protons on the face cis to the hydroxyl.
      
    • 
       3.80 – 3.95 ppm (m, 2H, H-2b/H-4b):  Protons on the face trans to the hydroxyl.
      
    • Note: The ring puckering causes magnetic non-equivalence between geminal protons, often resolving into complex multiplets rather than simple triplets.

  • ¹³C NMR (D₂O):

    • 
       ~62 ppm (C-3):  Carbinol carbon.
      
    • 
       ~54 ppm (C-2, C-4):  Ring methylene carbons (equivalent by symmetry).[1]
      

Chemical Reactivity & Stability[2]

The Ring Strain Factor

The azetidine ring possesses approximately 25 kcal/mol of strain energy.[1] While more stable than aziridines, azetidin-3-ol is susceptible to ring-opening nucleophilic attack (tele-substitution) under forcing conditions (high temperature >120°C, strong Lewis acids).

Degradation Pathways
  • Dimerization: In the free base form, the nucleophilic nitrogen of one molecule can attack the strained ring of another, leading to polymerization. Storage as the HCl salt is mandatory to prevent this.

  • Oxidation: The secondary alcohol is prone to oxidation to the ketone (azetidin-3-one). Azetidin-3-one is highly unstable and prone to rapid decomposition; therefore, oxidation should only be performed after N-protection.

Visualizing Reactivity Logic

The following diagram illustrates the orthogonal protection strategies required to manipulate the molecule.

AzetidinReactivity Start Azetidin-3-ol HCl (Stable Storage Form) FreeBase Free Base (Reactive/Unstable) Start->FreeBase Base (e.g., NaHCO3) In situ generation NBoc N-Boc-3-hydroxyazetidine (Stable Intermediate) FreeBase->NBoc Boc2O, TEA N-Protection Ketone N-Boc-azetidin-3-one (Sensitive Electrophile) NBoc->Ketone Swern/Dess-Martin Oxidation Ether 3-Alkoxy-azetidine (Ether Linkage) NBoc->Ether NaH, R-X O-Alkylation

Figure 1: Strategic workflow for functionalizing azetidin-3-ol. Note that N-protection is the critical first step to avoid polymerization.

Experimental Protocols

Protocol: Free-Basing & N-Boc Protection (One-Pot)

Context: Isolating the free base is risky due to volatility and polymerization.[1] A biphasic, in-situ protection is the industry standard for high yield.

Reagents:

  • Azetidin-3-ol HCl (1.0 eq)[2]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Solvent: THF / Water (1:1 v/v)

Method:

  • Dissolution: Dissolve Azetidin-3-ol HCl in water. The solution will be acidic (pH ~2-3).

  • Basification: Add solid NaHCO₃ slowly at 0°C. Evolution of CO₂ will occur. Ensure pH reaches ~8-9.

  • Addition: Add a solution of Boc₂O in THF dropwise to the aqueous mixture at 0°C.

  • Reaction: Warm to room temperature and stir for 4–6 hours.

  • Workup: Extract with Ethyl Acetate (3x). The product, N-Boc-3-hydroxyazetidine, partitions into the organic phase.

  • Purification: Wash organics with brine, dry over MgSO₄, and concentrate.

    • Result: White solid/oil, stable for storage.

Protocol: Handling the Hygroscopic Salt

Azetidin-3-ol HCl will absorb atmospheric moisture rapidly, turning into a sticky gum. This alters the stoichiometry of reactions.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours before use in moisture-sensitive reactions.

  • Weighing: Weigh quickly in a low-humidity environment or use a glovebox for precision stoichiometry.

Applications in Drug Discovery

The azetidine ring alters the physicochemical properties of drug candidates compared to larger rings (pyrrolidines/piperidines):

  • Lower Lipophilicity (LogD): The polar nature of the strained ring lowers LogD, improving solubility.[1]

  • Metabolic Stability: The 4-membered ring is often more resistant to oxidative metabolism (CYP450) than 5- or 6-membered analogs.

  • Vector Alignment: The angle of substituents on the azetidine ring (approx 90°) provides unique vector projection for binding pockets.

Case Study: Baricitinib Synthesis Azetidin-3-ol is the precursor to the 1-(ethylsulfonyl)azetidin-3-ylidene moiety in Baricitinib.[3][4]

  • Step 1: N-protection (or N-sulfonylation).

  • Step 2: Oxidation of 3-OH to 3-Ketone.

  • Step 3: Horner-Wadsworth-Emmons (HWE) reaction to install the cyanomethylene group.

Safety & References

Safety Data (GHS)[1]
  • Signal Word: DANGER

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H318: Causes serious eye damage (Corrosive mechanism due to HCl and amine).[1]

    • H335: May cause respiratory irritation.

  • PPE: Wear chemical-resistant gloves (Nitrile) and tightly fitting safety goggles.[1] A fume hood is mandatory to avoid inhaling dust.

References
  • Synthesis & Reactivity: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 2021.

  • Baricitinib Synthesis: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[1] Chemistry Central Journal, 2019.

  • Physical Properties: Azetidin-3-ol hydrochloride Product Data. ChemicalBook/Sigma-Aldrich Data Sheets.

  • NMR Data: NMR Chemical Shifts of Trace Impurities. J. Org.[5][6] Chem. (Reference for solvent/salt shifts). [1]

Sources

Exploratory

Potential therapeutic applications of 3-Hydroxyazetidine compounds

The 3-Hydroxyazetidine Scaffold: A Technical Guide to Therapeutic Applications and Synthetic Utility Executive Summary 3-Hydroxyazetidine (3-HA) has emerged as a "privileged scaffold" in modern medicinal chemistry, value...

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Hydroxyazetidine Scaffold: A Technical Guide to Therapeutic Applications and Synthetic Utility

Executive Summary

3-Hydroxyazetidine (3-HA) has emerged as a "privileged scaffold" in modern medicinal chemistry, valued for its ability to introduce structural rigidity and polarity without the metabolic liability often associated with larger saturated heterocycles. Unlike simple aliphatic chains, the azetidine ring imposes a defined vector on substituents, critical for high-affinity binding in enzyme pockets.

This guide analyzes the technical utility of 3-HA in drug development, focusing on its dual role:

  • As a Pharmacophore: Directly incorporated into final drug substances (e.g., Delafloxacin ) to modulate solubility, lipophilicity, and target engagement.

  • As a Synthetic Precursor: Serving as the starting material for complex functionalized azetidines (e.g., the 3-azetidinone intermediate in Baricitinib synthesis).

Structural & Physicochemical Attributes

The utility of 3-Hydroxyazetidine stems from its unique strained architecture.

PropertyValue / CharacteristicImpact on Drug Design
Ring Strain ~26 kcal/molHigh reactivity for ring-opening or functionalization; rigidifies the molecular skeleton.
Pucker Angle ~25–30°Unlike the planar cyclobutane, the azetidine ring adopts a puckered conformation, influencing the vector of the 3-OH group.
Basicity (pKa) ~8.5 (secondary amine)Lower than pyrrolidine (~11.3) and piperidine (~11.1). This reduced basicity improves oral bioavailability and blood-brain barrier (BBB) penetration.
Bioisosterism Proline / CyclobutaneActs as a contracted, polar bioisostere of proline, reducing lipophilicity (LogD) while maintaining turn geometry in peptidomimetics.
Metabolic Stability HighThe 4-membered ring is generally resistant to oxidative metabolism compared to larger rings, though N-dealkylation can occur.

Mechanistic Causality: The hydroxyl group at the C3 position is not merely a handle for derivatization; it introduces a dipole that lowers the overall LogP of the molecule, often resolving solubility issues in hydrophobic drug candidates (e.g., fluoroquinolones).

Therapeutic Applications: Case Studies

A. Infectious Disease: Delafloxacin (Baxdela)

Target: Bacterial DNA Gyrase and Topoisomerase IV.[1] Role of 3-HA: Delafloxacin distinguishes itself from earlier fluoroquinolones (like ciprofloxacin) by replacing the C7 piperazine or pyrrolidine ring with a 3-hydroxyazetidin-1-yl moiety.

  • Gram-Positive Potency: The smaller azetidine ring, combined with the polar 3-OH group, enlarges the molecular surface area and polarity, enhancing activity against Gram-positive pathogens (MRSA) in acidic environments (e.g., abscesses).

  • Zwitterionic Character: The 3-HA group contributes to an anionic character at neutral pH, unlike the zwitterionic nature of most fluoroquinolones, improving accumulation in bacteria at acidic pH.

B. Immunology: Baricitinib (Olumiant)

Target: Janus Kinase (JAK1/JAK2). Role of 3-HA: While not present in the final structure as an alcohol, 3-hydroxyazetidine is the critical synthetic precursor to the azetidine core of Baricitinib.

  • Synthetic Logic: The 3-hydroxy group is oxidized to a ketone (3-azetidinone), which then undergoes a Horner-Wadsworth-Emmons reaction to install the cyanomethylene side chain. This sequence is preferred over starting with the unstable 3-azetidinone.

C. CNS Disorders: Triple Reuptake Inhibitors

Target: SERT, NET, DAT transporters.[2] Role of 3-HA: In experimental antidepressants, 3-aminoazetidines (derived from 3-HA) serve as bioisosteres for 3-aryloxypyrrolidines. The azetidine ring constrains the spatial arrangement of the aryl and amine groups, improving selectivity for serotonin transporters over dopamine transporters.

Experimental Protocols

Protocol A: SNAr Coupling (Delafloxacin Synthesis)

This protocol describes the installation of the 3-hydroxyazetidine moiety onto a fluoroquinolone core via Nucleophilic Aromatic Substitution.

Reagents:

  • Substrate: 7-fluoro-quinolone ester derivative (1.0 equiv)

  • Nucleophile: 3-Hydroxyazetidine hydrochloride (1.2 equiv)[3]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with the 7-fluoro-quinolone substrate dissolved in MeCN/NMP.

  • Addition: Add 3-hydroxyazetidine hydrochloride (solid) to the mixture.

  • Activation: Add DBU dropwise at 0°C to neutralize the HCl salt and activate the amine. Note: DBU is chosen over triethylamine for its higher basicity and non-nucleophilic nature.

  • Reaction: Warm the mixture to 50°C and stir for 2–4 hours. Monitor by HPLC for the disappearance of the fluoro-substrate.

  • Workup: Cool to room temperature. Add 10% aqueous citric acid to precipitate the product (the zwitterionic/acidic nature of the product allows precipitation at low pH).

  • Purification: Filter the yellow solid and wash with water. No column chromatography is typically required for this step in process chemistry.

Protocol B: Oxidation to 3-Azetidinone (Baricitinib Precursor)

This protocol converts commercially available N-Boc-3-hydroxyazetidine to the reactive ketone intermediate.

Reagents:

  • Substrate: tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Oxidant: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (cat.) / NaOCl (Bleach)

  • Co-oxidant: KBr (aq)

Step-by-Step Methodology:

  • Dissolution: Dissolve N-Boc-3-hydroxyazetidine in Dichloromethane (DCM) and cool to 0°C.

  • Catalyst Addition: Add catalytic TEMPO (0.01 equiv) and KBr (0.1 equiv) dissolved in water.

  • Oxidation: Slowly add aqueous NaOCl (buffered to pH 9 with NaHCO3) while maintaining the internal temperature <5°C. Critical: Exothermic reaction.

  • Quench: Once TLC shows consumption of alcohol, quench with aqueous sodium thiosulfate.

  • Isolation: Extract with DCM, dry over MgSO4, and concentrate in vacuo.

  • Storage: The resulting tert-butyl 3-oxoazetidine-1-carboxylate is unstable; use immediately in the subsequent Horner-Wadsworth-Emmons reaction.

Visualization

Diagram 1: Delafloxacin Synthesis (SNAr Mechanism)

This diagram illustrates the critical coupling step where the 3-hydroxyazetidine ring is installed, defining the drug's Gram-positive activity profile.

Delafloxacin_Synthesis Substrate 7-Fluoro-Quinolone Core (Electrophile) Intermediate Meisenheimer Complex (Transition State) Substrate->Intermediate + DBU (Base) SNAr Attack Reagent 3-Hydroxyazetidine HCl (Nucleophile) Reagent->Intermediate Product Delafloxacin Precursor (C7-Azetidinyl) Intermediate->Product - HF - DBU-HCl

Caption: Nucleophilic Aromatic Substitution (SNAr) installing the 3-hydroxyazetidine moiety at the C7 position of the quinolone core.

Diagram 2: Baricitinib Precursor Logic

This diagram traces the lineage from the stable alcohol to the reactive ketone required for the JAK inhibitor synthesis.

Baricitinib_Precursor Alcohol N-Boc-3-Hydroxyazetidine (Stable Starting Material) Ketone N-Boc-3-Azetidinone (Reactive Intermediate) Alcohol->Ketone Oxidation (TEMPO/NaOCl) Olefin Cyanomethylene Azetidine (Baricitinib Sidechain) Ketone->Olefin Horner-Wadsworth-Emmons (Diethyl cyanomethylphosphonate)

Caption: Synthetic pathway converting the stable 3-hydroxyazetidine scaffold into the functionalized alkylidene required for Baricitinib.

References

  • Vertex AI Search. (2026). Synthesis of Baricitinib starting materials 3-hydroxyazetidine. Retrieved from 4

  • New Drug Approvals. (2018). Delafloxacin Synthesis and Chemistry. Retrieved from 5

  • National Institutes of Health (NIH). (2025). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones. Retrieved from 1

  • Google Patents. (2018). CN103936717A - Intermediate of delafloxacin and preparation method thereof. Retrieved from 3[5]

  • BenchChem. (2025).[6] Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. Retrieved from 6

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis and Purification of N-Boc-3-hydroxyazetidine

Executive Summary tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine, CAS: 141699-55-0) is a critical pharmacophore in modern medicinal chemistry. It serves as a low-lipophilicity scaffold for fragment...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine, CAS: 141699-55-0) is a critical pharmacophore in modern medicinal chemistry. It serves as a low-lipophilicity scaffold for fragment-based drug discovery and a key intermediate in the synthesis of JAK inhibitors (e.g., Baricitinib) and PROTAC linkers.

This guide details two validated protocols for its preparation:

  • Method A (Reductive Synthesis): Ideal when starting from the ketone (N-Boc-3-azetidinone).

  • Method B (N-Protection): Ideal when starting from the hydrochloride salt (3-hydroxyazetidine HCl).

Chemical Context & Strategic Analysis

Why This Scaffold Matters

The azetidine ring offers a rigid, defined vector for substituent display, unlike flexible alkyl chains. However, the ring strain (~26 kcal/mol) makes the system susceptible to ring-opening nucleophilic attacks under harsh acidic or Lewis-acidic conditions. The Boc group is essential for masking the secondary amine during subsequent hydroxyl functionalization (e.g., mesylation, oxidation, or Mitsunobu reactions).

Reaction Pathway Visualization

The following diagram outlines the logical flow for both synthesis routes, highlighting critical decision nodes.

G Start_Ketone Starting Material A: N-Boc-3-azetidinone Process_Red Method A: Reduction (NaBH4, MeOH, 0°C) Start_Ketone->Process_Red Hydride Addition Start_Salt Starting Material B: 3-Hydroxyazetidine HCl Process_Prot Method B: Protection (Boc2O, Base, THF/H2O) Start_Salt->Process_Prot Nucleophilic Subst. Critical_Control Critical Control Point: Temp < 10°C pH Monitoring Process_Red->Critical_Control Exotherm Control Process_Prot->Critical_Control Gas Evolution Product Target Product: N-Boc-3-hydroxyazetidine Critical_Control->Product QC QC Validation: 1H NMR (DMSO-d6) TLC (KMnO4 Stain) Product->QC

Figure 1: Strategic workflow for the synthesis of N-Boc-3-hydroxyazetidine via Reductive or Protective routes.

Method A: Reductive Synthesis (From N-Boc-3-azetidinone)

Best for: High-purity requirements where the ketone precursor is available. Mechanism: Nucleophilic addition of hydride (H-) to the carbonyl carbon.

Materials
  • Precursor: tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone)

  • Reagent: Sodium Borohydride (NaBH₄)

  • Solvent: Methanol (Anhydrous preferred)

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Protocol Steps
  • Preparation (0 min):

    • Dissolve N-Boc-3-azetidinone (1.0 equiv) in Methanol (10 mL per gram of substrate).

    • Cool the solution to 0°C using an ice bath.

    • Expert Insight: Methanol is chosen over Ethanol to ensure rapid solubilization of NaBH₄, but it reacts faster with the borohydride. Temperature control is vital to suppress the side reaction of solvent reduction (H₂ evolution).

  • Addition (15 min):

    • Add NaBH₄ (1.1 equiv) portion-wise over 15 minutes.

    • Caution: Vigorous gas evolution (H₂) will occur. Ensure the reaction vessel is vented but protected from moisture.

  • Reaction (1 - 2 hours):

    • Allow the mixture to warm to room temperature (20-25°C).

    • Monitor by TLC (See Section 5). The ketone spot should disappear.

  • Quench & Workup:

    • Cool back to 0°C. Slowly add sat. NH₄Cl or water to quench excess hydride.

    • Concentrate the mixture under reduced pressure to remove Methanol (essential to prevent emulsion).

    • Dilute residue with Water and extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Result:

    • Typically yields a white solid/crystalline powder. Yields >90% are standard.

Method B: N-Protection (From 3-Hydroxyazetidine HCl)

Best for: Cost-efficiency and bulk scale-up. Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of Boc anhydride.

Materials
  • Precursor: 3-Hydroxyazetidine Hydrochloride[1][2][3]

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O)

  • Base: Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Solvent: Dichloromethane (DCM) or THF/Water (1:1)

Protocol Steps (Biphasic Route - Recommended for Purity)
  • Solubilization:

    • Dissolve 3-Hydroxyazetidine HCl (1.0 equiv) in a 1:1 mixture of THF and Water (5 mL/g).

    • Add NaHCO₃ (2.5 equiv). Stir until gas evolution (CO₂) ceases and the salt is dissolved.

  • Boc Addition:

    • Dissolve Boc₂O (1.1 equiv) in a minimal amount of THF.

    • Add the Boc₂O solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Stir vigorously for 4–16 hours.

    • Self-Validating Step: The pH must remain basic (>8). If pH drops, add small amounts of base.

  • Workup:

    • Evaporate THF under reduced pressure.

    • The aqueous layer may contain the product as a precipitate or oil. Extract with Ethyl Acetate (3x).[3]

    • Crucial Step: Wash the organic layer with 5% Citric Acid (to remove unreacted amine) followed by Brine.

    • Dry over MgSO₄ and concentrate.[3]

Quality Control & Self-Validation

Comparison of Methods
MetricMethod A (Reduction)Method B (Protection)
Starting Material Cost HighLow
Atom Economy Moderate (Boron waste)Low (CO₂/t-BuOH waste)
Reaction Time Fast (1-2 hours)Slow (4-16 hours)
Impurity Profile Clean (Boron salts easy to remove)Potential for Boc-oligomers
Analytical Validation
  • TLC Visualization: The product is not UV active (no chromophore).

    • Stain: Use KMnO₄ (stains alcohol yellow/brown) or Iodine chamber.

    • Rf: Product is more polar than N-Boc-3-azetidinone.

  • NMR Diagnostics (DMSO-d6):

    • ¹H NMR: Look for the tert-butyl singlet at ~1.37 ppm (9H). The methine proton (CH-OH) appears as a multiplet around 4.3-4.5 ppm. The hydroxyl proton (OH) appears as a doublet around 5.5 ppm (solvent dependent).

    • Absence of Impurities: Ensure no peaks at ~1.45 ppm (free Boc₂O) or ~3.5 ppm (residual MeOH).

Safety & Handling (E-E-A-T)

Hazard Identification
  • N-Boc-3-hydroxyazetidine: Irritant (Skin/Eye).

  • NaBH₄: Water-reactive, releases flammable Hydrogen gas.

  • Boc₂O: Highly toxic by inhalation (LC50 rat ~100 mg/m³). Causes sensitization.

Operational Safety Diagram

The following DOT diagram illustrates the safety barriers required for these protocols.

Safety Hazard_Boc Hazard: Boc2O (Inhalation Toxicity) Control_Vent Control: Fume Hood (High Face Velocity) Hazard_Boc->Control_Vent Hazard_H2 Hazard: NaBH4 + MeOH (Flammable Gas H2) Hazard_H2->Control_Vent Control_Temp Control: Ice Bath (Thermal Runaway Prev.) Hazard_H2->Control_Temp PPE PPE: Nitrile Gloves, Goggles, Lab Coat Control_Vent->PPE Control_Temp->PPE

Figure 2: Safety barrier analysis for handling Boc-anhydride and Borohydride reductions.

Storage

Store the purified product at 2–8°C . While stable at room temperature for short periods, the azetidine ring strain can lead to slow decomposition or polymerization if exposed to heat or strong acids over time.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2756801, tert-Butyl 3-hydroxyazetidine-1-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Protection of Amines with Boc Anhydride. (General Protocol Reference). Retrieved from [Link]

Sources

Application

Optimizing Fluoroquinolone Potency &amp; Safety: The Strategic Role of the 3-Hydroxyazetidine Moiety

Executive Summary In the evolution of fluoroquinolone (FQ) antibiotics, the C-7 position of the quinolone core has proven to be the most versatile site for structural modification to overcome resistance and improve pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the evolution of fluoroquinolone (FQ) antibiotics, the C-7 position of the quinolone core has proven to be the most versatile site for structural modification to overcome resistance and improve pharmacokinetic profiles. While early generations utilized piperazine rings (e.g., Ciprofloxacin), recent medicinal chemistry efforts have validated the 3-hydroxyazetidine moiety as a critical substituent.

This guide details the structural rationale, chemical synthesis, and biological validation of incorporating the 3-hydroxyazetidine moiety. As exemplified by Delafloxacin , this specific ring system confers unique anionic character at neutral pH, enhances activity in acidic environments (e.g., phagolysosomes, skin infections), and improves potency against Gram-positive pathogens including MRSA, while mitigating certain CNS toxicities associated with more lipophilic side chains.

Scientific Rationale: The "Azetidine Advantage"

Structure-Activity Relationship (SAR)

The substitution of the standard 6-membered piperazine ring with the 4-membered 3-hydroxyazetidine ring introduces three critical physicochemical changes:

  • Molecular Weight & Steric Bulk: The smaller azetidine ring reduces overall molecular weight (MW), aiding in bacterial porin penetration, particularly in Gram-negative organisms.

  • pKa Modulation (The Acidic Advantage): unlike the basic piperazine (pKa ~8.7), the 3-hydroxyazetidine group lacks a basic secondary amine. When coupled with specific N-1 substitutions (e.g., the heteroaromatic group in Delafloxacin), this lowers the molecule's isoelectric point. Consequently, the drug remains predominantly anionic/neutral at physiological pH and exhibits enhanced accumulation in acidic environments (pH 5.5–6.0), a common characteristic of abscesses and intracellular infection sites.

  • Solubility & Lipophilicity: The C-3 hydroxyl group (-OH) counteracts the lipophilicity of the azetidine ring. This polarity balance is crucial for reducing blood-brain barrier (BBB) penetration, thereby lowering the risk of CNS side effects (dizziness, seizures) often seen with lipophilic FQs.

Mechanism of Action

Like other FQs, 3-hydroxyazetidine derivatives target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV .[1] However, the specific geometry of the azetidine moiety allows for tighter binding pockets in the ParC subunit of Topoisomerase IV in Gram-positive bacteria, explaining the superior anti-MRSA profile.

Protocol A: Chemical Synthesis of 7-(3-Hydroxyazetidin-1-yl) Fluoroquinolones

Objective: To couple 3-hydroxyazetidine to a 7-chloro-6-fluoroquinolone core via Nucleophilic Aromatic Substitution (


).
Materials Required[1][2][3][4][5][6][7][8][9]
  • Core Scaffold: 7-Chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivative (1.0 eq).

  • Nucleophile: 3-Hydroxyazetidine Hydrochloride (1.2 eq).

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) OR Triethylamine (TEA) (2.5 eq).

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO).

  • Equipment: Round-bottom flask, reflux condenser, nitrogen atmosphere, rotary evaporator.

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend the Core Scaffold (1.0 mmol) in Anhydrous MeCN (10 mL).

  • Activation: Add DBU (2.5 mmol) dropwise. The suspension may clear as the carboxylic acid is deprotonated. Stir at room temperature for 15 minutes.

  • Nucleophile Addition: Add 3-Hydroxyazetidine HCl (1.2 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (80–82°C) under a nitrogen atmosphere. Monitor by TLC (System: CHCl3/MeOH 9:1) or LC-MS.

    • Note: Reaction typically reaches completion in 4–6 hours. The 7-chlorine is a good leaving group due to the electron-withdrawing effect of the 6-fluorine and the 4-oxo group.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using MeCN: The product often precipitates upon cooling. If not, concentrate the solvent to ~20% volume and add cold water (20 mL).

    • If using DMSO: Pour the reaction mixture into ice-cold water (50 mL) and adjust pH to 4.0–5.0 with dilute HCl to precipitate the product.

  • Purification: Filter the solid precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from Ethanol/DMF if necessary.
  • Validation: Verify structure via

    
    H-NMR (look for azetidine protons at 
    
    
    
    3.5–4.5 ppm) and MS (M+H peak).
Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 7-Chloro-FQ Core Process1 Reflux in MeCN (80°C, 4-6h) Start->Process1 Reagent Reagent: 3-OH-Azetidine HCl Reagent->Process1 Base Base: DBU or TEA Base->Process1 Intermediate Intermediate: SNAr Transition State Process1->Intermediate Substitution Workup Workup: Cool & Precipitate (pH Adj.) Intermediate->Workup Completion Product Final Product: 7-(3-OH-Azetidinyl)-FQ Workup->Product Purification

Figure 1: Synthetic pathway for introducing the 3-hydroxyazetidine moiety via Nucleophilic Aromatic Substitution.

Protocol B: Biological Validation (pH-Dependent MIC Assay)

Objective: To quantify the antibacterial potency of the synthesized compound and validate the "acidic advantage" conferred by the 3-hydroxyazetidine moiety.

Materials
  • Bacterial Strains: Staphylococcus aureus (ATCC 29213 - MSSA), S. aureus (ATCC 43300 - MRSA).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Buffering Agents: HCl or NaOH to adjust media pH.

  • Controls: Ciprofloxacin (Neutral pH control), Delafloxacin (Positive control).

Methodology (Modified CLSI Microdilution)
  • Media Preparation: Prepare two batches of CAMHB:

    • Batch A (Neutral): Adjust pH to 7.4.

    • Batch B (Acidic): Adjust pH to 6.0 (simulating skin/abscess environment).

  • Inoculum Prep: Prepare bacterial suspension to

    
     CFU/mL.
    
  • Plate Setup:

    • Use 96-well plates.

    • Add 100 µL of media (Batch A or B) to respective rows.

    • Perform serial 2-fold dilutions of the Test Compound and Controls (Range: 64 µg/mL to 0.004 µg/mL).

  • Incubation: Incubate at 35°C for 18–24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity).

Expected Data Profile

The 3-hydroxyazetidine moiety should demonstrate superior or stable activity at acidic pH, whereas traditional piperazine-FQs (like Ciprofloxacin) often lose potency due to protonation of the basic amine.

CompoundC-7 SubstituentMIC (µg/mL) S. aureus (pH 7.4)MIC (µg/mL) S. aureus (pH 6.0)Interpretation
Ciprofloxacin Piperazine0.52.0 - 4.0Potency decreases in acid
Test Compound 3-OH-Azetidine 0.06 0.03 Potency increases/stable in acid

Safety & Toxicity Assessment

When developing azetidine-based FQs, two safety parameters are critical due to the reactive nature of small rings and SAR implications:

  • Genotoxicity (Micronucleus Test):

    • Risk:[2] Some historical azetidine derivatives showed genotoxicity.[3]

    • Mitigation: The C-3 hydroxyl group reduces lipophilicity and alters metabolic processing, often improving the safety profile compared to unsubstituted azetidines.

  • hERG Inhibition (Cardiotoxicity):

    • Protocol: Perform standard Patch-Clamp assays on hERG channels.

    • Target: IC50 > 30 µM.

    • Insight: The 3-hydroxyazetidine moiety generally shows lower hERG inhibition than bulkier C-7 substituents (like 3-methyl-piperidines) due to lower lipophilicity.

Mechanistic Visualization

MOA FQ Fluoroquinolone Core C7 C-7: 3-OH-Azetidine FQ->C7 C3 C-3: Carboxylic Acid FQ->C3 pKa Low pKa / Anionic Character C7->pKa Removes Basic Amine Accumulation Increased Bacterial Accumulation pKa->Accumulation Favors entry in AcidEnv Acidic Environment (Abscess/Phagolysosome) AcidEnv->Accumulation Target Target: DNA Gyrase / Topo IV Accumulation->Target Binding Effect Bactericidal Activity (Enhanced vs Gram+) Target->Effect DNA Strand Break

Figure 2: Mechanistic impact of the 3-hydroxyazetidine moiety on drug accumulation and target engagement.

References

  • Kocsis, B., Domany, G., & Szabo, D. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Annals of Clinical Microbiology and Antimicrobials, 15(1), 34.

  • Tulkens, P. M., Van Bambeke, F., & Zech, F. (2019). Risk-benefit assessment of fluoroquinolones: focus on delafloxacin. Clinical Infectious Diseases, 68(Supplement_3), S213-S222.

  • Remy, J. M., et al. (2012). Intracellular activity of antibiotics in a model of Staphylococcus aureus small colony variants: comparison of azithromycin, moxifloxacin and delafloxacin. Antimicrobial Agents and Chemotherapy, 56(5), 2500-2504.

  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: quinolone resistance.[4] Annals of the New York Academy of Sciences, 1354(1), 12-31.

  • Clinical and Laboratory Standards Institute (CLSI). (2023).

Sources

Method

Experimental procedure for photochemical flow synthesis of 3-hydroxyazetidines

-Amino Ketones Executive Summary This application note details the continuous flow synthesis of 3-hydroxyazetidines, a class of strained 3-hydroxy-4-membered nitrogen heterocycles. These scaffolds are increasingly valuab...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Ketones

Executive Summary

This application note details the continuous flow synthesis of 3-hydroxyazetidines, a class of strained 3-hydroxy-4-membered nitrogen heterocycles. These scaffolds are increasingly valuable in medicinal chemistry for their ability to modulate lipophilicity and metabolic stability in drug candidates.

Traditionally, synthesizing such strained rings via thermal methods is challenging due to high activation energies and competing decomposition pathways. This protocol utilizes photochemical flow synthesis , specifically the Norrish-Yang Type II cyclization of


-amino ketones. By leveraging the superior photon flux and precise residence time control of flow reactors, this method achieves multi-gram scalability with high reproducibility, overcoming the limitations of batch photochemistry (e.g., light attenuation and long reaction times).

Reaction Mechanism & Rationale

The synthesis relies on the excitation of an aryl ketone to its triplet state, followed by a 1,5-hydrogen atom transfer (HAT). This specific topology allows for the formation of a 1,4-biradical intermediate, which undergoes radical recombination to close the strained azetidine ring.

Mechanistic Pathway
  • Excitation: The

    
    -amino ketone absorbs a photon (typically UV-A, 
    
    
    
    ), generating an excited singlet state (
    
    
    ).[1]
  • Intersystem Crossing (ISC): Rapid ISC converts the

    
     state to the chemically reactive triplet state (
    
    
    
    ).[1]
  • 1,5-Hydrogen Abstraction: The oxygen radical of the triplet ketone abstracts a

    
    -hydrogen from the 
    
    
    
    -substituent (e.g., an
    
    
    -benzyl group).
  • Biradical Formation: This generates a high-energy 1,4-biradical intermediate.

  • Cyclization: The carbon-centered radicals couple to form the 3-hydroxyazetidine ring (Norrish-Yang cyclization). Note: This competes with Type II fragmentation (cleavage).[1]

Mechanistic Diagram (DOT)

NorrishYangMechanism Reactant α-Amino Ketone (Ground State) Excited Excited State (T1 Triplet) Reactant->Excited hν (365 nm) n→π* ISC Biradical 1,4-Biradical Intermediate Excited->Biradical 1,5-H Shift (γ-H Abstraction) Product 3-Hydroxyazetidine (Cyclization) Biradical->Product Radical Coupling SideProduct Fragmentation (By-product) Biradical->SideProduct β-Cleavage

Figure 1: Mechanistic pathway of the Norrish-Yang cyclization transforming


-amino ketones into 3-hydroxyazetidines.

Experimental Configuration

Equipment Specifications

To ensure reproducibility and safety, the following flow setup is required. The system must be capable of handling UV irradiation without polymer degradation.

  • Pump System: Dual-piston HPLC pump (e.g., Vapourtec R-Series or equivalent) capable of steady flow rates (0.1 – 2.0 mL/min).

  • Reactor Coil: Fluorinated Ethylene Propylene (FEP) or Perfluoroalkoxy (PFA) tubing.

    • Volume: 10 mL.

    • Inner Diameter: 1.0 mm (maximizes surface-area-to-volume ratio for light penetration).

  • Light Source: High-power UV-LED module.

    • Wavelength: 365 nm (matches the

      
       absorption of acetophenone derivatives).
      
    • Power: ~60W input (adjustable intensity).

  • Back Pressure Regulator (BPR): 4–5 bar (to prevent solvent boiling if temperature rises, though reaction is run near ambient).

  • Material Compatibility: All wetted parts must be compatible with Acetonitrile (MeCN).

Flow Reactor Diagram (DOT)

FlowSetup cluster_control Critical Control Points Feed Feed Solution (Degassed MeCN) Pump HPLC Pump (0.5 - 1.0 mL/min) Feed->Pump Inlet Reactor Photoreactor Coil (FEP) 365 nm LED Source (T = 25-30°C) Pump->Reactor 0.15 M Substrate BPR Back Pressure Regulator (5 bar) Reactor->BPR Crude Mixture Collection Product Collection (Shielded Vial) BPR->Collection

Figure 2: Schematic of the continuous flow photochemical reactor setup.

Detailed Experimental Protocol

Precursor Preparation

Substrate:


-Benzyl-

-phenacylamine derivatives (or similar 2-amino-1-aryl-ethanones). Solvent: Acetonitrile (HPLC Grade).

Step 1: Solution Preparation Dissolve the


-amino ketone substrate in Acetonitrile to a concentration of 0.15 M .
  • Expert Insight: Do not exceed 0.2 M. Higher concentrations lead to strong light attenuation (Beer-Lambert Law) at the reactor walls, leaving the center of the stream unreacted and reducing yield.

Step 2: Degassing (CRITICAL) The triplet state intermediate is highly susceptible to quenching by molecular oxygen (


).
  • Procedure: Sparge the feed solution with Argon or Nitrogen for at least 15–20 minutes prior to pumping. Maintain an inert headspace during the run.

  • Self-Validation: If conversion drops unexpectedly, check for air leaks in the inlet tubing.

Continuous Flow Execution
  • System Priming: Flush the reactor with pure degassed Acetonitrile at 1.0 mL/min to remove air bubbles.

  • Parameter Setting:

    • Flow Rate: 1.0 mL/min (assuming 10 mL reactor volume).

    • Residence Time (

      
      ):10 minutes .
      
    • Temperature: Maintain ambient (20–25 °C) using forced air cooling on the coil to counteract LED heat.

  • Reaction: Switch the input valve from solvent to the substrate solution. Switch on the UV LEDs.

  • Steady State: Discard the first 1.5 reactor volumes (15 mL) to ensure steady-state conditions (dispersion management).

  • Collection: Collect the output in a flask shielded from ambient light.

Work-up and Purification
  • Concentrate the reactor effluent in vacuo.

  • Purify via flash column chromatography (Silica gel).

    • Eluent: Typically Hexane/Ethyl Acetate gradients.

    • Target: 3-Hydroxyazetidines are polar; expect elution at higher polarity compared to the starting ketone.

Results & Optimization Data

The following data summarizes the optimization of residence time and solvent effects, derived from standard validation runs (e.g., Baxendale et al.).

Table 1: Optimization of Residence Time
EntryResidence Time (min)Flow Rate (mL/min)*Conversion (%)Isolated Yield (%)Note
152.06548Insufficient irradiation
2 10 1.0 >95 76 Optimal balance
3200.5>9862Over-irradiation (degradation)

*Based on a 10 mL reactor coil.

Table 2: Solvent Effects on Triplet Efficiency
SolventRelative YieldComment
Acetonitrile High Polar, good solubility, low radical quenching.
BenzeneHighHistorical standard, but toxic. Avoid.
MethanolLowProtic solvents can interfere with H-abstraction dynamics.
AcetoneZeroActs as a triplet sensitizer/quencher; competes for light.

Troubleshooting & Expert Tips

  • Fouling/Polymerization:

    • Symptom:[2][3] Dark film forming on the FEP tubing inner wall.

    • Cause: Over-irradiation leading to radical polymerization of by-products.

    • Fix: Run a "cleaning cycle" with Nitric Acid (10% in MeOH) or a dedicated fluorinated solvent flush every 500 mL of processing. Use FEP tubing, as it has lower surface energy than PTFE.

  • Low Conversion:

    • Check: Is the LED wavelength matching the substrate absorbance? Most aryl ketones require 365 nm. If using a 450 nm (Blue) light, no reaction will occur unless a photocatalyst is added (not required for this intrinsic mechanism).

    • Check: Oxygen presence.[1] Re-sparge the solvent.[1]

  • Safety Note:

    • 3-Hydroxyazetidines are strained rings.[4] While generally stable, avoid strong acids during workup to prevent ring-opening or rearrangement.

References

  • Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. (2019). Photochemical Flow Synthesis of 3-Hydroxyazetidines. ChemPhotoChem, 3(12), 1212–1218.

  • Oelgemöller, M. (2012). Micro-photochemistry: A happy marriage of photochemistry and microreactor engineering. Chemical Engineering & Technology, 35(7), 1144–1152.

  • Donnelly, K., & Baumann, M. (2021). Advances in the Continuous Flow Synthesis of 3- and 4-Membered Ring Systems. Journal of Flow Chemistry, 11, 1-22.

Sources

Application

Application Note: Characterization of 3-Hydroxyazetidine Derivatives as GABA Uptake Inhibitors

[1][2] Executive Summary This guide details the experimental framework for evaluating 3-hydroxyazetidine derivatives as inhibitors of -aminobutyric acid (GABA) transporters (GATs).[1] While nipecotic acid and guvacine (p...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the experimental framework for evaluating 3-hydroxyazetidine derivatives as inhibitors of


-aminobutyric acid (GABA) transporters (GATs).[1] While nipecotic acid and guvacine (piperidine-based) are classical GAT inhibitor scaffolds, the azetidine ring offers a tighter conformational constraint, potentially enhancing selectivity for specific GAT subtypes (GAT1 vs. GAT3).

The 3-hydroxyazetidine core provides a versatile handle for introducing lipophilic domains—a critical requirement for blood-brain barrier (BBB) penetration and high-affinity binding to the transporter's vestibule. This note covers the biological rationale, synaptosome preparation, radioligand uptake assays, and kinetic analysis required to validate these compounds.

Biological Rationale & Mechanism[3]

The Target: SLC6 Transporter Family

GABA transporters (GAT1, GAT2, GAT3, and BGT1) are responsible for clearing GABA from the synaptic cleft, terminating inhibitory signaling.[2]

  • GAT1 (SLC6A1): Predominant in neurons; primary target for antiepileptics (e.g., Tiagabine).

  • GAT3 (SLC6A11): Predominant in glial cells; emerging target for epilepsy and cognitive disorders.

The Scaffold: 3-Hydroxyazetidine

The azetidine ring acts as a bioisostere of proline or nipecotic acid. The 3-position substitution is pivotal:

  • Conformational Constraint: It mimics the distance between the amino and carboxylic groups in GABA.

  • 3-Hydroxy Functionality: Allows for the attachment of "anchor" groups (e.g., diphenylbutenyl moieties) that interact with the transporter's extracellular vestibule, locking the protein in an open-to-out conformation.

Diagram: GABAergic Synapse & Inhibition Logic

GAT_Mechanism Presynaptic Presynaptic Neuron (GABA Release) Cleft Synaptic Cleft (High GABA) Presynaptic->Cleft Exocytosis Postsynaptic Postsynaptic Receptor (GABA-A/B) Cleft->Postsynaptic Activation GAT GAT Transporter (Na+/Cl- Dependent) Cleft->GAT Reuptake GAT->Presynaptic Recycling Glial Glial Cell (GAT3 Clearance) GAT->Glial Clearance Inhibitor 3-Hydroxyazetidine Derivative Inhibitor->GAT Competitive Blockade

Figure 1: Mechanism of action.[3][2][4][5][6] 3-Hydroxyazetidine derivatives block GAT proteins, preventing GABA clearance and prolonging inhibitory postsynaptic potentials (IPSPs).

Experimental Workflow

To validate a 3-hydroxyazetidine derivative, a tiered approach is required to establish potency (


) and mechanism (

).

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Profiling Synap Rat Brain Synaptosomes Screen Single Point Screen (100 µM) Synap->Screen Ligand [³H]-GABA Tracer Ligand->Screen DoseResp Dose-Response (IC50) Screen->DoseResp If >50% Inh. Selectivity Subtype Selectivity (GAT1 vs GAT3) DoseResp->Selectivity Kinetics Kinetic Analysis (Lineweaver-Burk) DoseResp->Kinetics

Figure 2: Experimental pipeline from tissue preparation to kinetic profiling.

Protocol A: Preparation of Synaptosomes (P2 Fraction)

Objective: Isolate functional nerve terminals containing native GAT transporters from rat brain cortex. Validation: Synaptosomes must maintain membrane potential and Na+-gradient to drive uptake.

Reagents
  • Sucrose Buffer: 0.32 M Sucrose, 10 mM HEPES, pH 7.4.

  • Krebs-Ringer Buffer (KRB): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 10 mM D-Glucose, pH 7.4.

  • Biological Material: Male Wistar or Sprague-Dawley rat (200-250g) brain cortex.

Procedure
  • Dissection: Decapitate rat (under anesthesia per IACUC guidelines). Rapidly remove the brain and dissect the cerebral cortex on ice.

  • Homogenization: Transfer tissue to 10 volumes of ice-cold Sucrose Buffer . Homogenize using a Teflon-glass homogenizer (10 strokes at 800 rpm).

  • Centrifugation 1 (Debris Removal): Centrifuge homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet (P1: nuclei/debris).

  • Centrifugation 2 (Synaptosome Isolation): Transfer supernatant (S1) to a fresh tube. Centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspension: Discard supernatant. Gently resuspend the pellet (P2: crude synaptosomes) in KRB .

  • Protein Quantification: Determine concentration using a BCA assay. Adjust final concentration to 0.5 mg protein/mL .

Protocol B: High-Throughput [ H]-GABA Uptake Assay

Objective: Quantify the inhibition of GABA uptake by 3-hydroxyazetidine derivatives.

Critical Controls
  • Total Uptake: Synaptosomes + [

    
    H]-GABA + Vehicle.
    
  • Non-Specific Uptake (NSB): Synaptosomes + [

    
    H]-GABA + 1 mM Nipecotic Acid (or incubation at 4°C).
    
  • Positive Control: Tiagabine (GAT1 selective) or NO-711.

Step-by-Step Methodology
  • Plate Setup: Use a 96-well plate (V-bottom or filter plate).

  • Compound Addition: Add 20 µL of test compound (3-hydroxyazetidine derivative) at 5x desired final concentration.

    • Screening Mode: 100 µM final.

    • IC50 Mode: 7-point log dilution (e.g., 0.01 µM to 100 µM).

  • Synaptosome Pre-incubation: Add 60 µL of Synaptosome suspension (approx. 30 µg protein/well). Incubate for 15 minutes at 37°C .

    • Why? Allows the inhibitor to equilibrate with the transporter vestibule.

  • Initiation: Add 20 µL of isotope mix: [

    
    H]-GABA  (Final conc: 10-20 nM) + Unlabeled GABA (Final conc: 100 nM).
    
  • Uptake Phase: Incubate for 5-10 minutes at 37°C .

    • Note: Do not exceed 10 minutes; uptake must remain in the linear phase.

  • Termination:

    • Method A (Filtration): Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold KRB.

    • Method B (Centrifugation): Centrifuge plate at 2,500 x g (4°C), aspirate supernatant, wash pellet.

  • Quantification: Add liquid scintillation cocktail (MicroScint-20) and count radioactivity (CPM) on a TopCount or MicroBeta counter.

Data Analysis & Interpretation

Calculation of % Inhibition


Determination of IC50

Plot log[Inhibitor] vs. % Inhibition. Fit data to a specific binding curve with variable slope (Hill equation) using GraphPad Prism or SigmaPlot.

Mode of Inhibition (Kinetic Profiling)

To distinguish competitive from non-competitive inhibition (critical for azetidine derivatives which may act allosterically if lipophilic tails are large):

  • Run uptake assays with varying concentrations of GABA (substrate) in the presence of fixed inhibitor concentrations.

  • Competitive Inhibition:

    
     is unchanged; 
    
    
    
    increases.
  • Non-Competitive:

    
     decreases; 
    
    
    
    is unchanged.
Expected Results for 3-Hydroxyazetidine Derivatives

Based on SAR studies (Faust et al., 2010), expected potency depends on N-substitution and 3-position functionalization:

Compound ClassStructure FeatureTargetExpected

Parent Scaffold Unsubstituted 3-hydroxyazetidineGAT1/GAT3> 100 µM (Weak)
N-Lipophilic N-DPB (diphenylbutenyl) groupGAT11 - 5 µM
3-Aryl-3-Hydroxy 3-hydroxy-3-phenylazetidineGAT1/GAT320 - 40 µM
Ether Linked 3-(benzyloxy)azetidine deriv.GAT1< 1 µM (Potent)

Troubleshooting Guide

IssueProbable CauseSolution
High Non-Specific Binding Filters not blockedPre-soak GF/B filters in 0.5% Polyethyleneimine (PEI) for 1 hr.
Low Total Uptake Signal Dead synaptosomesEnsure buffers are fresh. Keep tissue on ice. Do not vortex vigorously.
Variable Replicates Incomplete washingEnsure cell harvester wash pressure is adequate (approx. 3 mL wash/well).
Flat Dose-Response Compound precipitationCheck solubility of lipophilic azetidine derivatives. Use DMSO < 0.1% final.

References

  • Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry.

  • Clausen, R. P., et al. (2005). Selective inhibitors of GABA uptake: synthesis and biological evaluation of 3-substituted nipecotic acid and guvacine derivatives. Bioorganic & Medicinal Chemistry.

  • Schousboe, A., et al. (2004). Role of GABA transporters in deep brain stimulation and epilepsy. Advances in Experimental Medicine and Biology.

  • Peteraf, R. C., et al. (2003).

  • Protocol Methodology:Current Protocols in Pharmacology (Wiley). Unit 12.5: Measurement of GABA Uptake.

Sources

Method

Application Notes &amp; Protocols: Strategic Formation of the Azetidinone Ring for Carbapenem Synthesis

Introduction: The Azetidinone Core - A Privileged Scaffold in Antibiotic Chemistry Carbapenems represent a class of β-lactam antibiotics with an exceptionally broad spectrum of activity, often reserved for treating sever...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidinone Core - A Privileged Scaffold in Antibiotic Chemistry

Carbapenems represent a class of β-lactam antibiotics with an exceptionally broad spectrum of activity, often reserved for treating severe or high-risk bacterial infections, including those caused by multidrug-resistant bacteria.[1][2] Their potent bactericidal action stems from the ability to inhibit bacterial cell wall synthesis. The chemical foundation and the source of this biological activity is the bicyclic carbapenem nucleus, which features a strained four-membered 2-azetidinone ring, commonly known as the β-lactam ring.[1][3]

This guide provides an in-depth exploration of the principal synthetic strategies for forming the pivotal 2-azetidinone ring. We will delve into the mechanistic underpinnings of each method, present field-proven protocols, and discuss the critical parameters that govern reaction outcomes, offering researchers and drug development professionals a robust framework for constructing this essential carbapenem intermediate.

I. The Staudinger [2+2] Cycloaddition: A Cornerstone of β-Lactam Synthesis

Discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition between a ketene and an imine remains one of the most versatile and widely employed methods for constructing the 2-azetidinone ring.[5] Its enduring utility lies in its reliability and the ability to introduce diverse substituents at every position of the β-lactam core.

Causality and Mechanism

The Staudinger synthesis is not a concerted pericyclic reaction; instead, it proceeds through a stepwise mechanism. The reaction is initiated by the nucleophilic attack of the imine nitrogen onto the electrophilic carbonyl carbon of the ketene.[6][7] This forms a zwitterionic intermediate. The subsequent and often rate-determining step is a conrotatory 4π-electrocyclization of this intermediate to yield the four-membered β-lactam ring.[6]

The stereochemical outcome (i.e., the formation of cis or trans isomers) is determined by the lifetime and rotational dynamics of the zwitterionic intermediate.[7]

  • Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the final ring closure, favoring the formation of the cis-β-lactam, which arises from the initial geometry of the reactants.[7]

  • Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can stabilize the zwitterionic intermediate, allowing for bond rotation to a more thermodynamically stable conformation before cyclization, which often leads to the trans-β-lactam.[7]

Because ketenes are generally unstable and prone to polymerization, they are almost always generated in situ. The most common method involves the dehydrohalogenation of an acyl chloride using a tertiary amine base, such as triethylamine (Et₃N).[3][6][8]

Intramolecular_Cyclization Intramolecular Cyclization Workflow start β-Amino Ester/Acid (e.g., from L-Threonine) step1 Functional Group Interconversion start->step1 intermediate1 β-Hydroxy Amide step1->intermediate1 step2 Activation of Hydroxyl (e.g., Mesylation) intermediate1->step2 intermediate2 β-Mesyloxy Amide (Precursor with Leaving Group) step2->intermediate2 step3 Base-Mediated Ring Closure (Sₙ2) intermediate2->step3 product 2-Azetidinone (Carbapenem Core) step3->product Rhodium_CH_Insertion Catalytic Cycle for Rh(II)-Catalyzed C-H Insertion catalyst Rh₂(L)₄ rh_carbene Rhodium-Carbene Intermediate [Rh]=C(R'')-CO-N(R')-R catalyst->rh_carbene + diazo α-Diazo Acetamide R-N(R')-CO-C(N₂)-R'' diazo->rh_carbene n2_out - N₂ insertion_step Intramolecular C-H Insertion rh_carbene->insertion_step product 2-Azetidinone Product insertion_step->product product->catalyst Catalyst Regeneration

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Hydroxyazetidine-3-carbonitrile

Welcome to the technical support center for the synthesis of 3-hydroxyazetidine-3-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-hydroxyazetidine-3-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable azetidine scaffold. The inherent ring strain and multifunctional nature of this molecule present unique challenges.[1] This guide provides in-depth, field-proven insights to troubleshoot common issues and answer frequently asked questions, ensuring your success in the laboratory.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Q1: My intramolecular cyclization to form the N-protected 3-hydroxyazetidine-3-carbonitrile precursor is resulting in low yields. What are the primary causes and how can I improve the outcome?

Low yields during the crucial ring-forming step are a frequent challenge. The difficulty in forming the strained four-membered azetidine ring often leads to competing side reactions.[1]

Primary Causes:

  • Inefficient Leaving Group: The intramolecular nucleophilic substitution requires a good leaving group on the acyclic precursor. If the leaving group is not sufficiently reactive, the desired cyclization will be slow, allowing for side reactions to dominate.

  • Steric Hindrance: Bulky substituents on the acyclic precursor can hinder the molecule from adopting the necessary conformation for ring closure.

  • Suboptimal Base: The choice and stoichiometry of the base are critical. An inappropriate base may not be strong enough to deprotonate the nucleophile effectively, or it may promote elimination side reactions.

  • Ring Strain: The formation of the four-membered ring is thermodynamically and kinetically less favored compared to the formation of larger rings or intermolecular reactions.[1]

Solutions:

  • Activate the Leaving Group: If your precursor contains a hydroxyl group, convert it to a better leaving group such as a tosylate (Ts), mesylate (Ms), or a halide.

  • Optimize the Base: Strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) or sodium hydride (NaH) are often effective for this cyclization.[2] A careful screening of the base and its stoichiometry is recommended.

  • Solvent and Temperature Control: The choice of solvent can significantly influence the reaction rate and selectivity. Aprotic polar solvents like THF or DMF are generally suitable. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can often minimize side reactions.

  • High Dilution Conditions: To favor the intramolecular cyclization over intermolecular polymerization, the reaction can be performed under high dilution conditions.

Q2: I am observing significant ring-opening of my azetidine product during workup or purification. How can I mitigate this decomposition?

The high ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to nucleophilic ring-opening, especially under acidic or strongly nucleophilic conditions.[3][4][5]

Preventative Measures:

  • Protecting Group Strategy: The nitrogen of the azetidine ring should be protected with an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) or a sulfonyl group (e.g., tosyl), to enhance stability.

  • pH Control: During aqueous workup, maintain a neutral or slightly basic pH to prevent acid-catalyzed ring-opening.

  • Purification Method: Avoid using strongly acidic silica gel for column chromatography. Consider using neutral or basic alumina, or deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent.

  • Avoid Strong Nucleophiles: Be mindful of using strong nucleophiles in subsequent reaction steps unless the intended chemistry involves a ring-opening reaction.

Q3: The deprotection of my N-Boc-3-hydroxyazetidine-3-carbonitrile is proving difficult or is leading to decomposition of the azetidine core. What are the best practices for this step?

The tert-butoxycarbonyl (Boc) group is a common and versatile protecting group for the azetidine nitrogen. However, its removal requires acidic conditions, which can be detrimental to the sensitive azetidine ring.[6][7]

Troubleshooting Deprotection:

  • Choice of Acid: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method for Boc deprotection, it can be too harsh for sensitive substrates.[8] Consider using milder acidic conditions, such as 4M HCl in dioxane, which is often effective at room temperature or with gentle heating.[6]

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged exposure to acidic conditions once the deprotection is complete.

  • Temperature Control: Perform the deprotection at low temperatures (e.g., 0 °C) to minimize side reactions and decomposition.[6]

  • Alternative Deprotection Methods: For particularly sensitive substrates, consider alternative deprotection strategies. For example, using TMS-I in DCM with an excess of solid bicarbonate can provide a pH-neutral method for Boc removal.[6]

II. Frequently Asked Questions (FAQs)

What are the most common synthetic routes to 3-hydroxyazetidine-3-carbonitrile?

The synthesis of 3-hydroxyazetidine-3-carbonitrile and its precursors typically involves the construction of the azetidine ring as a key step. Common strategies include:

  • Intramolecular Cyclization of an Acyclic Precursor: This is a widely used method that involves the formation of a C-N bond through an intramolecular nucleophilic substitution.[1][2]

  • [2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can be an efficient route to functionalized azetidines.[9]

  • From 3-Hydroxyazetidine: Commercially available 3-hydroxyazetidine or its N-protected derivatives can serve as a starting point for the introduction of the cyano group at the 3-position.[10]

How can I introduce the cyano group onto the 3-position of the azetidine ring?

One common approach is to start with an N-protected 3-azetidinone. The ketone can be converted to a cyanohydrin by treatment with a cyanide source, such as trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid.

What analytical techniques are most suitable for characterizing 3-hydroxyazetidine-3-carbonitrile and its intermediates?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirming the successful formation of the azetidine ring and the presence of the hydroxyl and cyano groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic stretching frequencies of the hydroxyl (-OH) and nitrile (-C≡N) functional groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound and for monitoring reaction progress.

III. Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine-3-carbonitrile from N-Boc-3-azetidinone

This protocol outlines a general procedure for the synthesis of N-Boc-3-hydroxyazetidine-3-carbonitrile from N-Boc-3-azetidinone via a cyanohydrin formation.

Step 1: Cyanohydrin Formation

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl cyanide (TMSCN) (1.2 eq).

  • Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI2) (0.1 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • The crude product is a silyl-protected cyanohydrin. This can often be carried forward to the next step without further purification.

Step 2: Desilylation

  • Dissolve the crude silyl-protected cyanohydrin from the previous step in a suitable solvent such as tetrahydrofuran (THF).

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF), dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Once the desilylation is complete, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-hydroxyazetidine-3-carbonitrile.

IV. Visualizing the Synthesis and Troubleshooting

General Synthetic Pathway

Synthetic_Pathway A N-Boc-3-azetidinone B N-Boc-3-(trimethylsilyloxy)azetidine-3-carbonitrile A->B TMSCN, cat. ZnI2 DCM, 0 °C to rt C N-Boc-3-hydroxyazetidine-3-carbonitrile B->C TBAF THF, 0 °C to rt

Caption: Synthesis of N-Boc-3-hydroxyazetidine-3-carbonitrile.

Troubleshooting Decision Tree for Low Cyclization Yield

Troubleshooting_Cyclization Start Low Yield in Azetidine Cyclization CheckLG Is the leaving group efficient (e.g., TsO-, MsO-, halide)? Start->CheckLG ActivateLG Activate hydroxyl to a better leaving group (e.g., tosylate). CheckLG->ActivateLG No CheckBase Is the base appropriate and stoichiometry optimized? CheckLG->CheckBase Yes ActivateLG->CheckBase OptimizeBase Screen strong, non-nucleophilic bases (e.g., LiHMDS, NaH). CheckBase->OptimizeBase No CheckConditions Are reaction conditions (solvent, temp., conc.) optimal? CheckBase->CheckConditions Yes OptimizeBase->CheckConditions OptimizeConditions Use aprotic polar solvent, lower temp., and consider high dilution. CheckConditions->OptimizeConditions No Success Improved Yield CheckConditions->Success Yes OptimizeConditions->Success

Caption: Decision tree for troubleshooting low cyclization yields.

V. Quantitative Data Summary

ParameterCondition ACondition BCondition C
Reaction N-Boc DeprotectionN-Boc DeprotectionN-Boc Deprotection
Reagent 20% TFA in DCM4M HCl in DioxaneTMS-I, NaHCO3 in DCM
Temperature 0 °C to rt0 °C to rtrt
Typical Yield Variable, risk of decompositionGood to ExcellentGood
Purity May require careful purificationGenerally highHigh
Substrate Compatibility ModerateGoodExcellent for acid-sensitive substrates

VI. References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Couty, F., Evano, G., & Vargas-Sanchez, M. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. [Link]

  • ResearchGate. (n.d.). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF. Retrieved February 19, 2026, from [Link]

  • Topczewski, J. J., & Johnson, J. S. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • Topczewski, J. J., & Johnson, J. S. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.

  • Smith, C. D., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

  • ResearchGate. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved February 19, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. [Link]

  • IntechOpen. (n.d.). Azetidine Synthesis.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Anderson Jr., A. G., & Lok, R. (n.d.). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry.

  • Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. (n.d.). Photochemical Flow Synthesis of 3-Hydroxyazetidines. Baxendale Group - Durham University.

  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Retrieved February 19, 2026, from

  • ResearchGate. (2021, February). Deprotection of different N-Boc-compounds. [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

  • RSC Publishing. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions.

  • Slideshare. (n.d.). synthesis of azetidine .pptx.

  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Retrieved February 19, 2026, from

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Retrieved February 19, 2026, from

  • PubMed. (2019, April 19). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]

  • Apollo Scientific. (n.d.). 3-Hydroxyazetidine hydrochloride.

  • LookChem.com. (2026, January 28). China Manufacturer Supply High Quality 3-Hydroxyazetidine hydrochloride CAS 18621-18-6 Wholesale & Bulk. [Link]

  • MedchemExpress.com. (n.d.). 1-N-Boc-3-hydroxyazetidine | ADC Linker.

  • APExBIO. (n.d.). 1-N-Boc-3-hydroxyazetidine - High-Purity Chemical Building Block.

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.

  • CymitQuimica. (n.d.). CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride.

  • ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates | Request PDF.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. [Link]

  • Guidechem. (n.d.). 3-Hydroxyazetidine hydrochloride 18621-18-6 wiki.

Sources

Optimization

Technical Support Center: Purification of 3-Hydroxyazetidine-3-carbonitrile

An in-depth technical guide from our Senior Application Scientists. Welcome to the technical support center for 3-Hydroxyazetidine-3-carbonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from our Senior Application Scientists.

Welcome to the technical support center for 3-Hydroxyazetidine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with the purification of this unique molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to make informed decisions during your experiments.

The structure of 3-Hydroxyazetidine-3-carbonitrile, featuring a strained four-membered ring with a geminal hydroxyl and nitrile group, presents distinct purification challenges. This cyanohydrin-like moiety on a small, nitrogenous ring requires careful handling to prevent decomposition and maximize yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3-Hydroxyazetidine-3-carbonitrile in a question-and-answer format.

Question 1: I'm observing significant product loss or decomposition during silica gel column chromatography. What is the likely cause and how can I prevent it?

Answer: This is a common issue stemming from the inherent properties of your compound and the stationary phase.

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). The 3-Hydroxyazetidine-3-carbonitrile structure is susceptible to both acid- and base-catalyzed degradation. The acidic surface of the silica can promote ring-opening or elimination reactions of the tertiary alcohol. Furthermore, the basic nitrogen of the azetidine ring can interact strongly with the acidic silanol groups, leading to poor recovery and significant tailing of the product peak.

  • Troubleshooting & Protocol:

    • Neutralize the Eluent: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (in methanol), to your mobile phase. A typical starting point is 0.1-1% (v/v) of the total solvent volume. This will neutralize the acidic sites on the silica gel.

    • Use a Deactivated Stationary Phase: Consider using deactivated or neutral silica gel. Alternatively, neutral alumina (Brockmann Grade III-IV) can be a good substitute as it lacks the acidic character of silica.

    • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient is an excellent alternative. This avoids the issues associated with acidic silica.

Question 2: My compound fails to crystallize and instead "oils out" during recrystallization attempts. How can I achieve a crystalline solid?

Answer: "Oiling out" typically occurs when the solute is too soluble in the hot solvent, or its melting point is below the solvent's boiling point. The goal is to find a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.

  • Causality: The presence of both a polar hydroxyl group and a moderately polar nitrile group, along with the azetidine nitrogen, gives the molecule a complex solubility profile. It may be too soluble in highly polar solvents like methanol or ethanol, and not soluble enough in non-polar solvents like hexanes.

  • Troubleshooting & Protocol - Systematic Solvent Screening:

    • Single Solvent Screening: Test solubility in a range of solvents at room temperature and upon heating. A good single solvent will fully dissolve the compound when hot but show very limited solubility when cold.

    • Solvent/Anti-Solvent System: This is often the most effective method.

      • Dissolve your crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Methanol, Ethyl Acetate, Dichloromethane).

      • Slowly add a miscible "anti-solvent" in which the product is poorly soluble (e.g., Hexanes, Diethyl Ether, Water) at room temperature or while gently warming, until you observe persistent turbidity (cloudiness).

      • Add a drop or two of the "good" solvent to redissolve the precipitate.

      • Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to promote slow crystal growth.

    A patent for the related compound, 3-hydroxyazetidine hydrochloride, utilizes a methanol/ethyl acetate mixture for recrystallization, which could be an excellent starting point.[1]

Solvent Class Good Solvents (for initial dissolution) Anti-Solvents (for precipitation) Potential Pairs
Alcohols Methanol, IsopropanolWater, Diethyl EtherMethanol / Diethyl Ether
Esters Ethyl Acetate, Isopropyl AcetateHexanes, HeptaneEthyl Acetate / Hexanes
Chlorinated Dichloromethane (DCM)Hexanes, PentaneDCM / Hexanes
Ethers Tetrahydrofuran (THF)Hexanes, WaterTHF / Hexanes

Frequently Asked Questions (FAQs)

Q: What is the expected stability of 3-Hydroxyazetidine-3-carbonitrile?

A: Due to the strained azetidine ring and the cyanohydrin-like functionality, the compound is likely sensitive to:

  • pH: Avoid strong acids and bases, which can catalyze ring-opening or decomposition. Workup and purification should ideally be performed under neutral conditions (pH ~7).

  • Temperature: While some 3-hydroxyazetidines show good thermal stability, it is best practice to avoid excessive heat. Concentrate solutions at reduced pressure and moderate temperatures (<40°C).

Q: What are the best analytical methods to assess purity?

A: A combination of methods is recommended:

  • ¹H and ¹³C NMR: Provides structural confirmation and can identify impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for determining purity and confirming the molecular weight.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups (O-H stretch, C≡N stretch, N-H stretch).

Q: What are the recommended storage conditions for the purified compound?

A: To ensure long-term stability, the purified 3-Hydroxyazetidine-3-carbonitrile should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and at low temperatures (-20°C is recommended).

Experimental Protocols & Workflows

Protocol 1: General Procedure for Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., 95:4.5:0.5 Hexane/Ethyl Acetate/Triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of eluent, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by adding silica to the solution and concentrating it to a dry, free-flowing powder.

  • Elution: Carefully add the dried sample to the top of the column. Begin elution with your solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C.

Purification Workflow Diagram

This diagram outlines the general decision-making process for purifying 3-Hydroxyazetidine-3-carbonitrile.

G cluster_start Start cluster_analysis Analysis cluster_purification Purification Path cluster_end Finish Crude_Product Crude Reaction Mixture Initial_Analysis Analyze Crude (TLC, LC-MS) Crude_Product->Initial_Analysis Is_Solid Is Crude a Solid? Initial_Analysis->Is_Solid Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Chromatography Column Chromatography Is_Solid->Chromatography No / Impure Try_Recrystallization->Chromatography Fails Pure_Product Pure Product Try_Recrystallization->Pure_Product Success Chromatography->Pure_Product Characterization Final Characterization (NMR, MS) Pure_Product->Characterization

Caption: General purification workflow for 3-Hydroxyazetidine-3-carbonitrile.

Troubleshooting Decision Tree: Low Yield after Chromatography

This diagram helps diagnose and solve issues related to low recovery from a chromatography column.

G Start Low Yield After Silica Column Check_Tailing Significant Tailing on TLC/Column? Start->Check_Tailing Check_Baseline Material at Baseline on TLC? Check_Tailing->Check_Baseline No Sol_2 Strong Adsorption to Silica Check_Tailing->Sol_2 Yes Check_Baseline->Start No, Re-evaluate Sol_1 Likely Decomposition on Acidic Silica Check_Baseline->Sol_1 Yes Sol_3 Incomplete Elution Check_Baseline->Sol_3 No Action_1 Action: 1. Add 0.5% Et3N to eluent. 2. Switch to neutral alumina. 3. Use Reverse Phase (C18). Sol_1->Action_1 Action_2 Action: 1. Add 0.5% Et3N to eluent. 2. Use more polar eluent (e.g., add MeOH). Sol_2->Action_2 Sol_3->Action_2

Caption: Troubleshooting low yield in silica gel chromatography.

References

  • Baxendale Group - Durham University. (n.d.). Photochemical Flow Synthesis of 3‐Hydroxyazetidines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
  • PMC. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.
  • Google Patents. (2006, December 31). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Sigma-Aldrich. (n.d.). Azetidine-3-carbonitrile HCl.

Sources

Troubleshooting

Optimizing reaction conditions for azetidine ring closure

Welcome to the Azetidine Synthesis Technical Support Center . This guide is structured as a Tier-3 Support resource for synthetic chemists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Azetidine Synthesis Technical Support Center .

This guide is structured as a Tier-3 Support resource for synthetic chemists. It moves beyond basic textbook definitions to address the kinetic and thermodynamic friction points inherent in constructing strained 4-membered rings.

Module 1: The Kinetic vs. Thermodynamic Battlefield

Subject: Core Strategy for Intramolecular Cyclization (4-exo-tet)

The Engineering Challenge

Azetidine formation fights two adversaries:

  • Ring Strain (~26 kcal/mol): The transition state for closure is high-energy.

  • Entropy: While intramolecular reactions are generally favored over intermolecular ones, the geometric constraints of a 4-membered ring often make intermolecular dimerization (8-membered ring formation) or polymerization kinetically competitive.

Standard Operating Procedure (The "Couty" Protocol)

The most robust route for functionalized azetidines is the activation of 1,3-amino alcohols. This typically proceeds via a 4-exo-tet nucleophilic substitution.

Workflow Diagram: The following diagram illustrates the critical decision nodes in the standard synthesis pathway.

AzetidinePathway cluster_conditions Critical Control Points Start 1,3-Amino Alcohol Protect N-Protection (Bn, Boc, Ts, Cbz) Start->Protect Step 1 Activate Activation (MsCl/TsCl or SOCl2) Protect->Activate Step 2: OH -> OMs/OTs/Cl Cyclize Cyclization (Base + Heat) Activate->Cyclize Step 3: Slow Addition Product Azetidine Cyclize->Product 4-exo-tet Elim Side Product: Allyl Amine (Elimination) Cyclize->Elim High Temp / Strong Base Poly Side Product: Oligomers Cyclize->Poly High Conc (>0.1M)

Figure 1: Critical Control Points in the Amino Alcohol


 Azetidine Pathway. Note the divergence at the Cyclization stage.

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: "I am seeing significant amounts of alkene side-products."

Diagnosis: Elimination (E2) is competing with Cyclization (SN2). Root Cause: The base is acting as a proton scavenger rather than a non-nucleophilic deprotonator, or the temperature is too high, favoring the higher-entropy elimination product.

Prescribed Protocol:

  • Switch Base: Move to a sterically hindered, non-nucleophilic base.

    • Standard: NaH (Sodium Hydride) in THF/DMF.

    • Alternative: LiHMDS or KHMDS (at -78°C to 0°C).

  • Leaving Group Tuning: If using a halide (Cl/Br), switch to a Mesylate (OMs) or Tosylate (OTs). Sulfonates are generally better leaving groups but less prone to E2 elimination compared to halides in certain steric environments.

  • Phase Transfer Catalysis (PTC): For sensitive substrates, use 50% NaOH(aq) with Tetrabutylammonium hydrogen sulfate (TBAHS) in toluene. This buffers the effective basicity in the organic phase.

Issue 2: "My reaction turns into a gummy, insoluble mess (Oligomerization)."

Diagnosis: Intermolecular reaction rates are exceeding intramolecular rates. Root Cause: Concentration is too high.

Prescribed Protocol:

  • The Dilution Rule: Azetidine cyclization must be performed at high dilution (typically 0.01 M to 0.05 M ).

  • Pseudo-High Dilution: If a 0.01 M reaction volume is impractical for your scale, use a slow-addition technique.

    • Setup: Reflux the base (e.g., NaH) in solvent.

    • Action: Add the activated substrate (N-protected amino mesylate) dropwise over 4–8 hours via syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring the unimolecular ring closure.

Issue 3: "The starting material is consumed, but no product is isolated."

Diagnosis: Volatility or Hydrolysis. Root Cause: Azetidines, especially low molecular weight ones, are highly volatile and can be lost during rotary evaporation. They are also prone to hydrolysis under acidic workup conditions.

Prescribed Protocol:

  • Workup: NEVER use acidic washes (e.g., 1M HCl) to remove excess amine/base. This will protonate the azetidine, potentially opening the ring or trapping it in the aqueous layer.

  • Isolation: If the boiling point is <100°C, avoid high vacuum. Distill the solvent carefully or isolate as a salt (e.g., Oxalate or HCl salt) immediately by adding anhydrous acid in ether.

Module 3: Data-Driven Condition Selection

Use this matrix to select the starting conditions based on your substrate's constraints.

Substrate FeatureRecommended BaseSolvent SystemTemperatureNotes
Robust / Simple NaH (2.0 equiv)THF or DMFReflux (THF)Standard "Couty" conditions. High success rate.
Base Sensitive K2CO3 or Cs2CO3CH3CN or AcetoneRefluxSlower reaction (24-48h). Requires excellent leaving group (OMs).
Chiral / Epimerizable LiHMDSTHF-78°C

RT
Kinetic deprotonation prevents racemization at

-centers.
Scale (>10g) NaOH (aq) + PTCToluene/Water50°C - 80°CSafer than NaH on scale. Easier workup.

Module 4: Advanced Process & Safety (Scale-Up)

The Safety Paradox

Azetidines are valuable because they are strained, but this strain makes them hazardous.

  • Genotoxicity: The uncyclized intermediate (e.g.,

    
    -chloro amine or 
    
    
    
    -mesyloxy amine) is an alkylating agent and a potential mutagen. Ensure complete consumption of the intermediate before workup.
  • Thermal Runaway: The cyclization is exothermic. On a kilogram scale, the heat release can trigger polymerization.

Flow Chemistry Solution

For scale-up, batch reactors are often inefficient due to heat transfer limits. Continuous flow chemistry is the gold standard for azetidine synthesis.

Flow Protocol Example:

  • Stream A: Amino-Mesylate in MeCN.

  • Stream B: DIPEA or DBU in MeCN.

  • Reactor: Heated coil (80–120°C) with a back-pressure regulator (BPR).

  • Benefit: The residence time is short (minutes), minimizing thermal degradation, and the high surface-area-to-volume ratio manages the exotherm.

References

  • Couty, F., et al. (2002). "A straightforward synthesis of enantiopure 2-cyano azetidines from beta-amino alcohols." Tetrahedron: Asymmetry. Link

    • Context: Defines the standard amino-alcohol to azetidine route (Couty Synthesis).
  • Padwa, A., & Bur, S. K. (2007). "The Baldwin Rules: Revised and Extended." Tetrahedron. Context: Theoretical grounding for 4-exo-tet vs 4-exo-trig favorability.
  • Singh, S. K., et al. (2009). "Scalable Synthesis of Azetidines." Organic Process Research & Development (OPRD).
  • Lundberg, H., et al. (2014). "Azetidines: New Methods and Strategies." Chemical Reviews. Context: Comprehensive review of alternative synthesis methods including photochemistry.
  • AstraZeneca Process Group. (2012). "Scale-up of an Azetidine-based Glucokinase Activator." OPRD.
Optimization

Technical Support Center: Navigating the Challenges of 3-Hydroxyazetidine-3-carbonitrile

Welcome to the technical support center for 3-Hydroxyazetidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but notoriously un...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Hydroxyazetidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but notoriously unstable building block. As a Senior Application Scientist with extensive experience in handling reactive intermediates, I have compiled this resource to provide you with practical, field-proven insights and troubleshooting strategies to help you overcome the stability issues associated with this compound and ensure the success of your experiments.

The unique structure of 3-Hydroxyazetidine-3-carbonitrile, which combines a strained four-membered azetidine ring with a labile cyanohydrin functional group, presents a specific set of challenges. This guide is structured in a question-and-answer format to directly address the common problems you may encounter during its synthesis, purification, storage, and use.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My synthesis of 3-Hydroxyazetidine-3-carbonitrile from N-Boc-3-azetidinone is giving low yields and multiple side products. What is going wrong?

This is a very common issue that typically points to the inherent instability of the cyanohydrin product under the reaction or workup conditions. The equilibrium for cyanohydrin formation is reversible, and basic conditions can promote the reverse reaction back to the starting ketone and cyanide.[1][2] Additionally, the strained azetidine ring is susceptible to opening under certain conditions.[3][4]

Troubleshooting Protocol:

  • pH Control is Critical: The nucleophilic addition of cyanide to a ketone is base-catalyzed, but the resulting cyanohydrin is unstable in basic solutions.[1] The optimal pH for cyanohydrin formation is a delicate balance, typically in the range of 4.5-6.[5]

    • Recommendation: Use a buffered system or a stoichiometric amount of a weak acid to maintain the pH in the desired range. Avoid strong bases for catalysis. If using a cyanide salt like KCN or NaCN, the in-situ generation of HCN from a weak acid is preferable to using a strong base.[5]

  • Temperature Management: Cyanohydrin formation is an exothermic process, and higher temperatures can shift the equilibrium back to the starting materials.[6]

    • Recommendation: Perform the reaction at low temperatures (0-5 °C) to favor the formation of the cyanohydrin product.

  • Protecting Group Strategy: The use of an N-Boc protecting group on the azetidine nitrogen is highly recommended. This electron-withdrawing group can help to stabilize the azetidine ring and prevent side reactions involving the nitrogen atom.[7][8]

  • Workup and Purification:

    • Acidic Quench: Quench the reaction with a weakly acidic solution (e.g., cold saturated aqueous ammonium chloride) to neutralize any excess base and stabilize the cyanohydrin.

    • Avoid Basic Chromatography: Standard silica gel can be slightly acidic, but if not properly neutralized, it can lead to decomposition. Avoid using basic alumina for chromatography, as this will rapidly degrade the product.

    • Recommendation: Use a rapid purification method like flash chromatography on silica gel that has been pre-treated with a non-nucleophilic base like triethylamine. Alternatively, consider a non-chromatographic workup if possible, such as extraction and crystallization, to minimize contact time with stationary phases.

Diagram: Equilibrium of 3-Hydroxyazetidine-3-carbonitrile Formation

Cyanohydrin Equilibrium N-Boc-3-azetidinone + HCN N-Boc-3-azetidinone + HCN 3-Hydroxyazetidine-3-carbonitrile 3-Hydroxyazetidine-3-carbonitrile N-Boc-3-azetidinone + HCN->3-Hydroxyazetidine-3-carbonitrile k_f (favored by low temp, pH 4.5-6) 3-Hydroxyazetidine-3-carbonitrile->N-Boc-3-azetidinone + HCN k_r (favored by high temp, basic pH)

Caption: Equilibrium between N-Boc-3-azetidinone and 3-Hydroxyazetidine-3-carbonitrile.

FAQ 2: I've successfully synthesized and purified 3-Hydroxyazetidine-3-carbonitrile, but it decomposes upon storage. What are the optimal storage conditions?

The instability of cyanohydrins during storage is a well-documented problem.[9] Decomposition can occur through reversion to the starting ketone and hydrogen cyanide, or through other pathways like hydrolysis of the nitrile group or ring-opening of the azetidine.

Storage Protocol:

ParameterRecommendationRationale
Temperature Store at -20°C or below.Low temperatures slow down the rate of decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and reaction with atmospheric moisture.
pH Store as a solid or in a weakly acidic solution (pH 4-5).Acidic conditions suppress the retro-cyanohydrin reaction.[9][10]
Solvent If in solution, use a dry, aprotic solvent.Avoids hydrolysis of the nitrile and potential solvent-mediated decomposition.
Stabilizers Consider adding a small amount of a non-nucleophilic acid like citric acid or boric acid as a stabilizer.[10]These acids can help to maintain a low pH and prevent decomposition.[10]
FAQ 3: I am trying to use 3-Hydroxyazetidine-3-carbonitrile in a subsequent reaction, but I am observing the formation of unexpected byproducts. What could be the cause?

The reactivity of 3-Hydroxyazetidine-3-carbonitrile is twofold: the cyanohydrin moiety and the strained azetidine ring. Both can participate in side reactions depending on the reaction conditions.

Troubleshooting Guide:

  • Instability Under Reaction Conditions:

    • Basic Conditions: If your reaction is performed under basic conditions, you are likely regenerating the azetidinone in situ, which can then undergo other reactions.

    • Acidic Conditions: Strong acidic conditions can lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide.[2] Furthermore, strong acids can catalyze the ring-opening of the azetidine.[3][4]

    • Nucleophilic Conditions: The strained azetidine ring is susceptible to nucleophilic attack and ring-opening, especially when the nitrogen is protonated.[4]

  • Protecting Group Considerations:

    • If you are using an N-Boc protected version, be aware that strong acids will cleave the Boc group.[]

Diagram: Potential Decomposition and Side-Reaction Pathways

Decomposition Pathways cluster_0 3-Hydroxyazetidine-3-carbonitrile cluster_1 Decomposition/Side Products Cyanohydrin 3-Hydroxyazetidine-3-carbonitrile Azetidinone Azetidin-3-one + HCN Cyanohydrin->Azetidinone Basic conditions / Heat CarboxylicAcid 3-Hydroxyazetidine-3-carboxylic acid Cyanohydrin->CarboxylicAcid Strong acid / H₂O RingOpened Ring-Opened Products Cyanohydrin->RingOpened Strong acid or Nucleophile

Caption: Potential decomposition and side-reaction pathways for 3-Hydroxyazetidine-3-carbonitrile.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine-3-carbonitrile

This protocol is designed to maximize yield by controlling pH and temperature.

Materials:

  • N-Boc-3-azetidinone

  • Acetone cyanohydrin (as a source of HCN)

  • Triethylamine

  • Acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in diethyl ether at 0 °C, add acetone cyanohydrin (1.5 eq).

  • Add triethylamine (0.1 eq) dropwise.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, add cold acetic acid (0.1 eq) to neutralize the triethylamine.

  • Wash the reaction mixture with cold saturated aqueous ammonium chloride, followed by cold saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • The crude product can be used directly or purified by rapid flash chromatography on silica gel pre-treated with 1% triethylamine in the eluent.

Protocol 2: Analytical Monitoring of Stability by ¹H NMR

Decomposition can be monitored by observing the disappearance of the cyanohydrin signals and the appearance of signals from the corresponding ketone.

Procedure:

  • Prepare a stock solution of purified 3-Hydroxyazetidine-3-carbonitrile in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Divide the stock solution into several NMR tubes.

  • To each tube, add a specific reagent to test its effect on stability (e.g., a drop of D₂O, a drop of deuterated acetic acid, a drop of deuterated triethylamine).

  • Acquire a ¹H NMR spectrum immediately after addition and then at regular time intervals (e.g., 1, 6, 24 hours).

  • Analyze the spectra for the appearance of the characteristic signals of the corresponding azetidinone, which will indicate decomposition.

References

Sources

Troubleshooting

Technical Support Center: 3-Hydroxyazetidine (3-HA) Reaction Troubleshooting

This guide is structured as a Tier 3 Technical Support resource, designed for medicinal chemists and process scientists working with the 3-hydroxyazetidine scaffold. Core Scaffold Handling & Stability Context: The 3-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for medicinal chemists and process scientists working with the 3-hydroxyazetidine scaffold.

Core Scaffold Handling & Stability

Context: The 3-hydroxyazetidine core (CAS 18621-18-6) is commercially supplied as the hydrochloride salt (HCl).[1] The free base is highly polar, hygroscopic, and kinetically unstable due to ring strain (~26 kcal/mol).

Q1: I am losing my product during the free-basing of 3-hydroxyazetidine HCl. How do I isolate the free amine efficiently?

Diagnosis: The free base is a small, polar molecule with high water solubility (


). Standard aqueous workups (e.g., NaOH/DCM extraction) often result in >80% loss to the aqueous phase or polymerization.

Corrective Protocol (In-Situ Neutralization): Do not isolate the free base unless strictly necessary.

  • Suspend the HCl salt in the reaction solvent (e.g., DMF, DCM, or MeOH).

  • Add a non-nucleophilic scavenger base (e.g., DIPEA or Et

    
    N) at 1.1–1.5 equivalents.
    
  • Proceed directly with the electrophile addition.

Corrective Protocol (Isolation via Resin): If isolation is required (e.g., for sensitive metal-catalyzed couplings):

  • Dissolve the salt in minimal MeOH.

  • Elute through a strongly basic anion exchange resin (e.g., Amberlyst® A26 OH form).

  • Concentrate the filtrate at <30°C to avoid polymerization.

  • Store: Use immediately. Do not store the free base neat for >24 hours.

Q2: My reaction mixture turned into an insoluble gel. What happened?

Diagnosis: Azetidine polymerization (ring-opening polymerization). Mechanism: The strained four-membered ring is susceptible to nucleophilic attack by its own nitrogen (intermolecular) or other nucleophiles, especially under acidic conditions or high heat. Solution:

  • Temperature Control: Keep reactions

    
    .
    
  • Concentration: Dilute the reaction (0.05 M – 0.1 M) to disfavor intermolecular polymerization.

  • Lewis Acids: Avoid strong Lewis acids which coordinate to the ring nitrogen and activate the C2/C4 positions for ring opening.

N-Functionalization vs. O-Functionalization

Context: The scaffold contains two nucleophiles: a secondary amine (pKa ~10-11) and a secondary alcohol (pKa ~16). Chemoselectivity is dictated by nucleophilicity and hard/soft acid-base theory.

Q3: I am trying to N-alkylate, but I see O-alkylated byproducts. How do I ensure N-selectivity?

Diagnosis: While


 is more nucleophilic, strong bases (NaH, KOtBu) deprotonate the alcohol, creating a competitive alkoxide.
Troubleshooting Table: 
VariableRecommendation for N-SelectivityRecommendation for O-Selectivity
Base Weak organic bases (DIPEA, Et

N, K

CO

). Avoid NaH.
Strong bases (NaH, KH) to form alkoxide.
Solvent Protic or polar aprotic (MeOH, EtOH, DMF).Polar aprotic (DMF, DMSO, THF).
Protecting Group None required.Mandatory N-protection (Boc, Cbz, Bn) first.
Electrophile Soft electrophiles (Alkyl bromides/iodides).Hard electrophiles (Alkyl triflates, tosylates).

Critical Rule: Never attempt O-functionalization on the unprotected amino-alcohol. The amine will always react first or quench the reagents.

Q4: Why is my reductive amination with 3-hydroxyazetidine failing (low conversion)?

Diagnosis: Condensation of the secondary amine with ketones/aldehydes is sterically hindered by the adjacent ring carbons, and the resulting iminium ion is strained. Optimization:

  • Pre-formation: Stir the amine and ketone/aldehyde with a dehydrating agent (Ti(OiPr)

    
     or MgSO
    
    
    
    ) for 2-4 hours before adding the reducing agent.
  • Reductant: Use STAB (Sodium triacetoxyborohydride) in DCE/AcOH.

  • Order of Addition: Do not mix all reagents at once.

Oxidation to Azetidin-3-one

Context: Converting the alcohol to the ketone (azetidinone) is a key step for diversifying the C3 position. This intermediate is highly reactive.[2]

Q5: Swern oxidation is giving me a complex mixture. Is there a better alternative?

Diagnosis: Swern oxidation generates HCl and requires base (Et


N) neutralization. If the temperature rises >-60°C, the active intermediate can cause Pummerer rearrangements or ring opening.
Recommended Protocol: Parikh-Doering Oxidation 
This method uses SO

Py and is generally superior for strained rings as it operates at 0°C to RT and is non-acidic.

Step-by-Step:

  • Dissolve N-protected 3-hydroxyazetidine (1.0 equiv) in DMSO/DCM (1:1).

  • Add Et

    
    N (3.0 equiv) and cool to 0°C.
    
  • Add SO

    
    Py complex (2.0 equiv) portion-wise.
    
  • Monitor: Reaction is usually complete in <2 hours.

  • Workup: Quench with water. The product is often water-soluble; use continuous extraction or salting out.

Visualization of Reactivity Pathways

G Salt 3-HA HCl Salt (Stable Solid) FreeBase Free Base (Unstable/Polymerizes) Salt->FreeBase Strong Base (NaOH/H2O) N_Funct N-Functionalized (Stable Intermediate) Salt->N_Funct In-situ Base (DIPEA) + R-X RingOpen Ring Opening (By-product) FreeBase->RingOpen Heat/Acid Storage O_Funct O-Functionalized (Target) N_Funct->O_Funct NaH + R-X or Mitsunobu Ketone Azetidin-3-one (Reactive Electrophile) N_Funct->Ketone Parikh-Doering Oxidation Ketone->RingOpen Strong Nucleophiles

Figure 1: Strategic workflow for 3-hydroxyazetidine derivatization. Green path indicates the preferred "In-situ" stabilization route.

Advanced Troubleshooting: Mitsunobu Reaction

Q6: The Mitsunobu reaction (DIAD/PPh3) is failing to invert the alcohol.

Diagnosis: The pKa of the nucleophile is critical.[3] The azetidine nitrogen must be protected with an electron-withdrawing group (Boc, Cbz, Ts) to prevent it from poisoning the phosphonium intermediate. Checklist:

  • N-Protection: Is the nitrogen protected? (Mandatory).

  • pKa: Is the nucleophile's pKa < 11? (Phenols, carboxylic acids, sulfonamides work well; aliphatic alcohols do not).

  • Order of Addition:

    • Mix Alcohol + PPh

      
       + Nucleophile in THF.[4]
      
    • Cool to 0°C.[4]

    • Add DIAD/DEAD dropwise last.[5]

    • Reasoning: Prevents azodicarboxylate from reacting with the nucleophile directly.

References

  • Synthesis & Manufacturing: Ningbo Inno Pharmchem Co. (2026). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride.

  • Oxidation Protocols: Parikh, J. R., & Doering, W. v. E. (1967).[6] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society.[7]

  • Mitsunobu Mechanism: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • Azetidine Stability: Baxendale, I. R., et al. (2013). Photochemical Flow Synthesis of 3-Hydroxyazetidines. Durham University.

  • General Properties: Sigma-Aldrich Technical Data, 3-Hydroxyazetidine hydrochloride.

Sources

Optimization

Technical Support Guide: Purification of 3-Hydroxyazetidine-3-carbonitrile

Doc ID: TS-AZET-03-CN | Version: 2.1 | Status: Active Target Analyte: 3-Hydroxyazetidine-3-carbonitrile Hydrochloride (CAS: 345954-83-8) Application: Key Intermediate for JAK Inhibitors (e.g., Baricitinib)[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-AZET-03-CN | Version: 2.1 | Status: Active Target Analyte: 3-Hydroxyazetidine-3-carbonitrile Hydrochloride (CAS: 345954-83-8) Application: Key Intermediate for JAK Inhibitors (e.g., Baricitinib)[1]

Executive Summary & Chemical Context

This guide addresses the isolation and purification of 3-Hydroxyazetidine-3-carbonitrile , specifically focusing on the removal of process-related impurities generated during the deprotection of N-substituted precursors (e.g., N-benzhydryl or N-Boc derivatives).[1]

The target molecule contains a strained azetidine ring, a tertiary alcohol, and a nitrile group. This trifecta creates a specific stability profile:

  • Thermal Instability: The strained ring is prone to polymerization.[1]

  • Hydrolysis Sensitivity: The nitrile (-CN) can hydrolyze to an amide or acid under harsh acidic/basic conditions.[1][2][3][4]

  • Polarity Contrast: The product is highly polar (water-soluble), while its common protecting group byproducts (e.g., diphenylmethane) are lipophilic.[1]

Impurity Profiling & Diagnostics

Before initiating purification, identify the specific contamination profile. Use the table below to correlate observations with likely impurities.

ObservationLikely ImpurityOriginPolarity (LogP)
Oily/Sticky Residue Diphenylmethane / BenzophenoneHydrogenolysis of N-benzhydryl groupHigh (> 4.[1]0)
New Peak (RRT ~0.8) 3-Hydroxyazetidine-3-carboxamideHydrolysis of Nitrile (Acid/Base catalyzed)Low (< 0)
Insoluble White Solid Polymeric AzetidineThermal degradation / Ring openingVariable
Yellow Discoloration Palladium residuesIncomplete filtration after hydrogenolysisN/A

Troubleshooting & Protocols (Q&A Format)

Scenario A: "My crude product is an oil containing significant non-polar organic residue."

Diagnosis: This is common when removing the N-benzhydryl protecting group. The byproduct, diphenylmethane, is a heavy oil that prevents the hydrophilic salt from crystallizing.

Protocol: Biphasic Partitioning (The "Wash" Method) Principle: Leverage the extreme polarity difference. The product is a salt (soluble in water/MeOH); the impurity is a hydrocarbon (soluble in Heptane/MTBE).

  • Dissolution: Dissolve the crude oily residue in minimal Methanol (MeOH) or Water (approx. 3-5 volumes).[1]

  • Wash 1: Add 5 volumes of MTBE (Methyl tert-butyl ether) or Heptane .

  • Agitation: Stir vigorously for 20 minutes.

  • Separation: Allow phases to separate.

    • If using Water:[1][3][5][6] Keep the Lower Aqueous Phase (contains Product).

    • If using MeOH: A biphasic system may not form with MeOH/MTBE alone. Add water dropwise until phase separation occurs.

  • Verification: Check the organic layer by TLC (Hexane:EtOAc 9:1).[1] It should contain the UV-active diphenylmethane spots.

  • Recovery: Concentrate the polar layer under reduced pressure (Keep T < 45°C) to obtain a solid or thick syrup ready for crystallization.

Scenario B: "The HCl salt won't crystallize; it remains a gum even after washing."

Diagnosis: Residual water or methanol is preventing the lattice formation. The compound is too soluble in alcohols to crystallize efficiently without an anti-solvent.

Protocol: Displacement Crystallization Principle: Dissolve in a "good" solvent (MeOH), then displace with a "bad" solvent (EtOAc) to force precipitation.

  • Concentration: Evaporate the crude material to dryness (azeotrope with toluene if water is present).

  • Solubilization: Dissolve the gum in warm Methanol (MeOH) (50°C). Use the minimum amount required for dissolution (approx. 2-3 volumes).

  • Anti-Solvent Addition: Slowly add Ethyl Acetate (EtOAc) (approx. 5-8 volumes) while stirring.

  • Nucleation: Cool the mixture slowly to 0–5°C over 2 hours.

  • Filtration: Filter the white crystalline solid under nitrogen (the salt is hygroscopic).

  • Drying: Vacuum dry at 40°C.

Scenario C: "I see a growing impurity peak (Amide/Acid) during scale-up."

Diagnosis: Nitrile hydrolysis.[2][3][4][5][7] This occurs if the deprotection (using HCl) is performed at high temperatures (>60°C) or if the acidic solution is held for too long before neutralization/workup.

Corrective Action:

  • Temperature Control: Maintain deprotection temperature strictly between 40–50°C .

  • Time Limit: Quench the reaction immediately upon completion (monitor by HPLC). Do not store the acidic solution overnight.

  • pH Management: If neutralizing, avoid strong bases (NaOH) which can rapidly attack the nitrile. Use mild bases like Sodium Bicarbonate (NaHCO₃) or Ammonia in MeOH .

Visual Workflow: Purification Logic

The following diagram illustrates the decision tree for purifying the crude hydrogenolysis mixture.

PurificationWorkflow Crude Crude Reaction Mix (Post-Hydrogenolysis) Filter Filtration (Remove Pd/C) Crude->Filter Remove Catalyst Concentrate Concentrate to Residue Filter->Concentrate Partition Partitioning (Water vs. MTBE) Concentrate->Partition Dissolve in H2O OrgLayer Organic Layer (Waste: Diphenylmethane) Partition->OrgLayer Non-polar impurities AqLayer Aqueous Layer (Product + Salts) Partition->AqLayer Target Molecule Swap Solvent Swap (To MeOH/EtOAc) AqLayer->Swap Evaporate H2O Cryst Crystallization (Cool to 0°C) Swap->Cryst Add Anti-solvent Final Pure 3-Hydroxyazetidine-3-CN HCl Cryst->Final Filter & Dry

Caption: Figure 1.[1][7][8][9] Standard workflow for removing lipophilic protecting group residues from the hydrophilic azetidine salt.

References

  • Synthesis of Baricitinib Intermediates (Patent)

    • Title: Process for the preparation of baricitinib and an intermediate thereof.[6][8]

    • Source: World Intellectual Property Organiz
    • URL
  • Impurity Removal Strategies (Review)

    • Title: Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[1][10]

    • Source: Organic Process Research & Development (University College Cork).[10]

    • URL:[Link]

  • Nitrile Hydrolysis Mechanisms

    • Title: Hydrolysis of Nitriles (Chemistry LibreTexts).[1]

    • Source: LibreTexts Chemistry.
    • URL:[Link]

  • Azetidine Synthesis (Green Chemistry)

    • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.[1][8][11]

    • Source: Chemical Papers (via PMC).[1]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-Hydroxyazetidine Hydrochloride

Welcome to the dedicated technical support guide for the purification of 3-hydroxyazetidine hydrochloride (CAS: 18621-18-6) via recrystallization. This resource is designed for researchers, medicinal chemists, and proces...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-hydroxyazetidine hydrochloride (CAS: 18621-18-6) via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this valuable and sometimes challenging pharmaceutical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and adapt methods to your specific needs.

Understanding the Molecule: Key Challenges

3-Hydroxyazetidine hydrochloride is a polar, hydrophilic organic salt. Its purification is governed by two primary characteristics:

  • High Polarity: The presence of a hydroxyl group, a protonated amine (hydrochloride salt), and a strained four-membered ring makes the molecule highly soluble in polar solvents like water and short-chain alcohols (methanol, ethanol).[1][2][3] Conversely, it exhibits poor solubility in non-polar organic solvents.[3]

  • Hygroscopicity: This compound readily absorbs moisture from the atmosphere.[2][3] This property can significantly impact the recrystallization process by altering solvent polarity and leading to lower yields or the formation of oils instead of crystals.

This guide will address these challenges head-on, providing both established methods and a logical framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 3-hydroxyazetidine hydrochloride?

A scientifically optimal solvent system is one where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For 3-hydroxyazetidine hydrochloride, a mixed solvent system, often called an anti-solvent recrystallization, is most effective.[4][5] The most commonly cited and effective systems are:

  • Methanol / Ethyl Acetate [6]

  • Ethanol / Ethyl Acetate [3]

  • Isopropanol (IPA) / Ethyl Acetate

In these systems, the alcohol (methanol, ethanol, IPA) acts as the primary "good" solvent, dissolving the polar hydrochloride salt. Ethyl acetate acts as the "anti-solvent" or "poor" solvent. Its addition reduces the overall polarity of the solvent mixture, decreasing the solubility of the salt and inducing crystallization upon cooling.[4][5][7]

Q2: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[8] This is a common issue with hygroscopic compounds or when the solution is too concentrated or cools too quickly. The melting point of the impure solid is effectively lowered to below the temperature of the solution.[9]

  • Causality: The high concentration of solute, combined with any absorbed water, can create a supersaturated solution where the solute's melting point is depressed below the current solution temperature. Instead of organized crystal formation, the compound crashes out as a disordered, often impure, liquid.

  • Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount (5-10% of the total volume) of the "good" solvent (e.g., methanol or ethanol) to decrease saturation. Allow the solution to cool much more slowly. Insulating the flask can promote the slow, ordered crystal growth required.[9][10]

Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

This is typically due to one of two reasons: either the solution is not sufficiently supersaturated, or the nucleation process (the initial formation of seed crystals) has not started.

  • Problem 1: Too Much Solvent. This is the most common reason for crystallization failure.[11]

    • Solution: Reduce the solvent volume by gently heating the solution to evaporate some of the solvent (preferably the more volatile anti-solvent). Once the volume is reduced by 10-20%, allow it to cool again.

  • Problem 2: Lack of Nucleation Sites. Crystal formation requires an initial seed to grow upon.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[11][12]

    • Solution 2: Seeding. If you have a small amount of pure, solid 3-hydroxyazetidine hydrochloride, add a single tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.[13]

Q4: How do I properly dry the crystals, knowing the compound is hygroscopic?

Drying is a critical step. Due to its hygroscopic nature, prolonged air-drying can re-introduce water.

  • Best Practice: After filtration, wash the crystals with a small amount of cold anti-solvent (e.g., ethyl acetate) to remove residual mother liquor. Then, dry the crystals under a high vacuum, potentially with gentle heating (e.g., 30-40°C) if the compound's stability allows. A vacuum oven or a desiccator connected to a vacuum pump is ideal.[14] Using a drying agent like phosphorus pentoxide (P₂O₅) in the desiccator can also be beneficial.

Troubleshooting Guide

Use the following decision tree to diagnose and solve common recrystallization issues.

G start Start: Crude 3-hydroxyazetidine HCl dissolve Dissolve in minimum hot alcohol (MeOH, EtOH, or IPA) start->dissolve add_antisolvent Add anti-solvent (EtOAc) to incipient cloudiness dissolve->add_antisolvent cool Cool slowly to room temp, then to 0-5 °C add_antisolvent->cool outcome Observe Outcome cool->outcome crystals Abundant Crystals Formed outcome->crystals Success no_crystals No Crystals Formed outcome->no_crystals Problem oiled_out Compound 'Oiled Out' outcome->oiled_out Problem filter_dry Filter, Wash & Dry Under Vacuum crystals->filter_dry evaporate Too much solvent. Evaporate some solvent & re-cool. no_crystals->evaporate Clear Solution induce Induce nucleation: Scratch flask or add seed crystal. no_crystals->induce Supersaturated? evaporate->cool induce->cool reheat Re-heat to dissolve oil. Add small amount of alcohol. Cool very slowly. oiled_out->reheat reheat->cool

Caption: Troubleshooting workflow for recrystallization.

Experimental Protocols

Protocol 1: Methanol / Ethyl Acetate System

This method is adapted from patent literature, which demonstrates its utility in synthesis.[6]

Principle: This protocol leverages the high solubility of the polar salt in hot methanol and its poor solubility in the less polar ethyl acetate. Adding ethyl acetate as an anti-solvent reduces the solubility of the salt in the mixed system, forcing it to crystallize upon cooling.

Step-by-Step Methodology:

  • Dissolution: In a flask of appropriate size, add the crude 3-hydroxyazetidine hydrochloride. Add a minimal amount of methanol (e.g., ~3-4 mL per gram of crude material to start). Heat the mixture with stirring (e.g., in a 60-70°C water bath) until the solid is fully dissolved. If it doesn't dissolve completely, add more methanol dropwise until a clear solution is achieved at the elevated temperature. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield. Excess solvent will keep more of the product dissolved even after cooling.[15]

  • Anti-Solvent Addition: While the methanol solution is still hot, slowly add ethyl acetate dropwise with continuous swirling. Continue adding until you observe the first signs of persistent cloudiness (incipient precipitation). This indicates the solution is now saturated.

  • Re-homogenization: Add a few drops of hot methanol to the cloudy mixture until it becomes clear again. This ensures the crystallization starts from a homogeneous, saturated solution, which is key for forming pure crystals.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote larger crystal growth, you can insulate the flask. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold ethyl acetate to remove any adhering impurities from the mother liquor.

  • Drying: Dry the pure white crystals under high vacuum.

Protocol 2: Isopropanol (IPA) / Alternative Alcohol System

Isopropanol or ethanol can be substituted for methanol. These less volatile alcohols can sometimes offer better control over the cooling and crystallization process.

Principle: The principle is identical to Protocol 1. Isopropanol is a good polar solvent for the salt, but it is less polar than methanol. This may require slight adjustments to the solvent/anti-solvent ratios. Isopropanol is often preferred in industrial settings due to its lower toxicity and higher boiling point compared to methanol.

Methodology:

Follow the same steps as in Protocol 1, substituting isopropanol (or ethanol) for methanol. You may find that slightly more or less ethyl acetate is required to reach the point of incipient cloudiness. The fundamental steps of dissolving in minimal hot solvent, adding anti-solvent to saturation, slow cooling, and vacuum drying remain the same.

Data Summary: Solvent Properties

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)RoleKey Considerations
Methanol 6532.7Good SolventHighly effective but more volatile and toxic.
Ethanol 7824.5Good SolventGood general-purpose choice, less toxic than methanol.[16]
Isopropanol (IPA) 8219.9Good SolventOften used in scale-up; lower volatility provides good control.
Ethyl Acetate 776.0Anti-SolventMiscible with alcohols; effectively reduces solution polarity.
Water 10080.1AvoidAlthough it's a good solvent, its high polarity and boiling point make it difficult to induce crystallization and remove during drying, especially given the compound's hygroscopicity.[16][17]

Purity Assessment

After recrystallization, it is essential to verify the purity of the final product.

  • Appearance: The product should be a white to off-white crystalline solid.[2][3]

  • Melting Point: A sharp melting point within the expected range (approx. 85-90 °C) is a good indicator of purity.[3][18] Impurities typically broaden and depress the melting range.

  • ¹H NMR Spectroscopy: This provides structural confirmation and can be used to quantify purity by integrating the compound's signals relative to a certified internal standard (qNMR).[1][19][20] The absence of signals from solvents or reaction byproducts is a strong indicator of high purity.

  • Water Content (Karl Fischer Titration): Given the compound's hygroscopic nature, Karl Fischer titration is the gold-standard method for accurately quantifying water content, which is crucial for determining the true purity of the material on an anhydrous basis.[11][16][21]

Logical Framework for Method Development

When adapting these methods, the core principle remains the same: "like dissolves like."[10][12]

G A Identify Compound Properties - Highly Polar - Hydrochloride Salt - Hygroscopic B Select 'Good' Solvent (Polar Protic) - Methanol - Ethanol - Isopropanol A->B 'Like Dissolves Like' C Select 'Poor' (Anti-Solvent) (Moderately Polar, Miscible) - Ethyl Acetate - Diethyl Ether (potential) A->C 'Insoluble Component' D Experimental Design 1. Dissolve in min. hot 'Good' solvent 2. Add 'Poor' solvent to saturate 3. Cool slowly to crystallize B->D C->D E Troubleshoot & Optimize - Adjust solvent ratios - Control cooling rate - Induce nucleation D->E

Caption: Logical approach to solvent selection.

This guide provides a comprehensive framework for successfully purifying 3-hydroxyazetidine hydrochloride. By understanding the chemical principles behind each step, you can effectively troubleshoot issues and optimize the process for high purity and yield.

References

  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available at: [Link]

  • Clark, J. (n.d.). Solubility of Organic Compounds. LibreTexts. Available at: [Link]

  • Dalvi, S. et al. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Available at: [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Available at: [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • METTLER TOLEDO. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • S. K. G. et al. (2011, April 18). Antisolvent crystallization of pharmaceutical excipients from aqueous solutions.... PubMed. Available at: [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available at: [Link]

  • ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Available at: [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Available at: [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Available at: [Link]

  • ACS Publications. (1948). Theory, Scope, and Methods of Recrystallization. Available at: [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Available at: [Link]

  • Google Patents. (2006, December 31). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Available at: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • Reddit. (2023, April 16). Is the recrystallization of an hygroscopic solid using water as a solvent possible?. Available at: [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Available at: [Link]

  • University of Mumbai. (n.d.). Recrystallization. Available at: [Link]

  • Raut, A. et al. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. Available at: [Link]

  • Chan, S. Y. et al. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Available at: [Link]

  • European Pharmaceutical Review. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available at: [Link]

  • University of Connecticut. (n.d.). recrystallization, filtration and melting point. Available at: [Link]

  • ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. Available at: [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Available at: [Link]

  • Chemidad. (n.d.). 3-Hydroxyazetidine hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • University of Groningen. (2022, August 19). Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni. Available at: [Link]

  • Organic Syntheses. (n.d.). azetidine. Available at: [Link]

  • ChemRxiv. (n.d.). Direct Synthesis of Ethers from Alcohols & Aldehydes Enabled by an Oxocarbenium Ion Interception Strategy. Available at: [Link]

  • PMC. (2022, December 17). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity &amp; Medicinal Chemistry Profile: 3-Hydroxyazetidine-3-carbonitrile

Executive Summary 3-Hydroxyazetidine-3-carbonitrile (and its hydrochloride salt, CAS 475645-56-0) represents a high-value "gem-disubstituted" heterocyclic building block. Unlike simple azetidines, this scaffold offers a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxyazetidine-3-carbonitrile (and its hydrochloride salt, CAS 475645-56-0) represents a high-value "gem-disubstituted" heterocyclic building block. Unlike simple azetidines, this scaffold offers a unique combination of conformational rigidity , metabolic stability (via blocking the oxidative C3 "soft spot"), and balanced polarity .

In modern drug discovery, it is primarily utilized as a bioisostere for proline or carbonyl moieties to optimize the physicochemical properties (LogP, pKa) of lead compounds without sacrificing potency. It is particularly relevant in the design of covalent inhibitors (e.g., Cathepsin K, JAK) and fragment-based drug discovery (FBDD) campaigns targeting GPCRs.

Part 1: Physicochemical Profile & Comparative Analysis

The strategic value of 3-Hydroxyazetidine-3-carbonitrile lies in its ability to modulate the "drug-likeness" of a molecule. Below is a technical comparison against standard azetidine motifs used in medicinal chemistry.

Comparative Properties Table
Feature3-Hydroxyazetidine-3-carbonitrile Azetidine (Parent) 3-Fluoroazetidine 3-Hydroxyazetidine
Structure 3-OH, 3-CN (Quaternary C3)Unsubstituted3-F3-OH
Metabolic Stability High (C3 blocked)Low (C3 oxidation)Medium (C3-H acidic)Low (Oxidation to ketone)
Basicity (pKa of NH) Lower (~7.5 - 8.5) High (~11.3)Reduced (~9.0)Moderate (~10.0)
Lipophilicity (LogP) Very Low (Polar) ModerateModerateLow
H-Bonding Donor (OH) + Acceptor (CN)Donor (NH)Acceptor (F)Donor (OH)
Vector Geometry Rigid, defined exit vectorsFlexible puckeringFlexibleFlexible
Key Insights:
  • The "Gem-Disubstituted" Effect: By substituting both positions at C3 (OH and CN), the ring is forced into a specific conformation, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Blockade: The parent azetidine and 3-hydroxyazetidine are susceptible to oxidative metabolism at the C3 position (forming azetidin-3-one). The 3-cyano-3-hydroxy substitution creates a quaternary center, completely eliminating this metabolic liability.

  • pKa Modulation: The electron-withdrawing nitrile group (CN) significantly lowers the pKa of the azetidine nitrogen. This is crucial for improving oral bioavailability and blood-brain barrier (BBB) penetration by reducing the percentage of ionized species at physiological pH.

Part 2: Biological Activity & Mechanisms

Bioisosterism in Lead Optimization

This scaffold acts as a constrained bioisostere for:

  • Proline: It mimics the turn geometry of proline but with added polarity and hydrogen-bonding capability.

  • Serine: It acts as a cyclic, constrained serine analog.

  • Carbonyls: The nitrile group can interact with cysteine residues (covalent trapping) or serve as a hydrogen bond acceptor similar to a carbonyl oxygen.

Therapeutic Applications
  • Covalent Inhibitors (Cysteine Targeting): The nitrile group in this scaffold is often "activated" by the ring strain, making it a suitable warhead for targeting catalytic cysteines in enzymes like Cathepsin K or Deubiquitinases (DUBs) .

  • Kinase Inhibitors: Used to solubilize hydrophobic kinase cores (e.g., in JAK or BTK inhibitor scaffolds) while maintaining a rigid vector that projects into the solvent front.

Visualizing the SAR Logic

The following diagram illustrates the decision-making process for selecting this scaffold during Lead Optimization.

SAR_Logic Start Lead Compound (High Lipophilicity / Metabolic Instability) Decision Identify Metabolic Soft Spot (C3 Oxidation) Start->Decision Option1 Add Fluorine (3-F) (Partial Block, Lipophilic) Decision->Option1 If lipophilicity OK Option2 Add Hydroxyl (3-OH) (Polar, but Oxidizes to Ketone) Decision->Option2 If H-bond needed Solution Gem-Disubstitution (3-OH + 3-CN) Decision->Solution Optimal Balance Option1->Solution Need more polarity Option2->Solution Need stability Outcome Optimized Candidate: 1. Blocked Metabolism 2. Lower LogP 3. Rigid Conformation Solution->Outcome

Caption: Decision tree for incorporating 3-Hydroxyazetidine-3-carbonitrile to solve metabolic and solubility issues.

Part 3: Experimental Protocols

Synthesis of 3-Hydroxyazetidine-3-carbonitrile

Context: This compound is typically synthesized from protected azetidin-3-one via a cyanohydrin formation.

Reagents:

  • 1-Benzhydrylazetidin-3-one (Starting Material)[2]

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc Iodide (ZnI2) (Catalyst)

  • Methanol (MeOH) / HCl (for deprotection)

Step-by-Step Protocol:

  • Cyanosilylation:

    • Dissolve 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous Dichloromethane (DCM) under inert atmosphere (N2).

    • Add catalytic ZnI2 (0.1 eq).

    • Add TMSCN (1.2 eq) dropwise at 0°C.

    • Stir at room temperature for 4–12 hours. Monitor by TLC (disappearance of ketone).

  • Desilylation:

    • Treat the intermediate with a solution of HCl in MeOH (or TBAF in THF) to remove the TMS group.

    • Stir for 1 hour.

    • Concentrate to yield 1-benzhydryl-3-hydroxyazetidine-3-carbonitrile.[2][]

  • Deprotection (Optional for final building block):

    • To remove the benzhydryl group: Hydrogenation using Pd(OH)2/C in MeOH/HCl atmosphere (50 psi H2) for 24 hours.

    • Filter catalyst and concentrate to obtain 3-Hydroxyazetidine-3-carbonitrile Hydrochloride .

Biological Assay: Microsomal Stability

To verify the metabolic advantage of this scaffold:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Result: Expect intrinsic clearance (CLint) to be significantly lower for the 3-OH-3-CN analog compared to the 3-OH analog due to the blocked C3 position.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry, 2025. Link

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 2026. Link

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 2024.[1][4] Link

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 2005. Link

  • Synthesis of 3-substituted azetidines. Arkivoc, 2018.[5] Link

Sources

Comparative

Characterization of 3-hydroxyazetidine-3-carboxamide hydrochloride salt

The following guide details the characterization and application of 3-Hydroxyazetidine-3-carboxamide Hydrochloride , a specialized gem-disubstituted building block. A Technical Comparison Guide for Medicinal Chemistry Ap...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the characterization and application of 3-Hydroxyazetidine-3-carboxamide Hydrochloride , a specialized gem-disubstituted building block.

A Technical Comparison Guide for Medicinal Chemistry Applications

Executive Summary & Chemical Profile

3-Hydroxyazetidine-3-carboxamide hydrochloride is a gem-disubstituted azetidine scaffold. Unlike the common mono-substituted 3-hydroxyazetidine (CAS 18621-18-6), this molecule features a quaternary carbon at the 3-position, bearing both a hydroxyl group and a primary amide.

This structural motif serves as a conformationally constrained serine isostere . In drug design, the quaternary center blocks metabolic oxidation to the ketone (a common liability of mono-substituted azetidines) and rigidly orients hydrogen bond vectors, improving potency and selectivity in target binding.

Chemical Identity
PropertyDetail
Systematic Name 3-Hydroxyazetidine-3-carboxamide hydrochloride
Common Scaffolds Gem-disubstituted Azetidine; Constrained Serine Mimic
Related CAS 70767-62-3 (Carboxylic acid precursor)2169439-95-4 (Cbz-protected amide)18621-18-6 (Mono-substituted analog - Distinct)
Molecular Formula C

H

ClN

O

(Salt form)
Molecular Weight 152.58 g/mol (HCl salt); 116.12 g/mol (Free base)
Solubility High aqueous solubility; soluble in DMSO, MeOH.[1] Insoluble in non-polar organics (DCM, Hexane).

Critical Note on CAS Ambiguity: Commercial catalogs occasionally conflate this compound with the mono-substituted 3-hydroxyazetidine HCl (CAS 18621-18-6). Researchers must verify the presence of the carboxamide group via


C NMR (carbonyl signal ~170-175 ppm) and the quaternary carbon signal (~70-80 ppm).

Comparative Analysis: Performance & Application

This section compares 3-hydroxyazetidine-3-carboxamide against its primary structural alternatives to justify its selection in a drug discovery campaign.

Comparison 1: Metabolic Stability (vs. Mono-substituted Azetidines)

The primary advantage of the gem-disubstituted scaffold is metabolic blockade.

  • Alternative (Mono-sub): 3-Hydroxyazetidine is susceptible to oxidation by dehydrogenases, forming azetidin-3-one (a reactive electrophile).

  • Product (Gem-sub): The quaternary center at C3 prevents oxidation, significantly extending half-life (

    
    ) in microsomal stability assays.
    
Comparison 2: Physicochemical Profile (vs. Pyrrolidine Analogs)

When reducing ring size from pyrrolidine (5-membered) to azetidine (4-membered), specific shifts in physicochemical properties occur.

Feature3-Hydroxyazetidine-3-carboxamide 3-Hydroxypyrrolidine-3-carboxamide Impact on Drug Design
Lipophilicity (LogP) Lower (~1.0 unit lower)HigherAzetidine lowers LogP, improving LLE (Lipophilic Ligand Efficiency).
Basicity (pK

)
~8.5 - 9.0~9.5 - 10.0Lower pK

reduces lysosomal trapping and improves permeability.
Vector Geometry Puckered (Butterfly)EnvelopeAzetidine exit vectors are more acute; useful for fragment linking.
Comparison 3: Salt Form vs. Free Base
  • Free Base: Highly polar and difficult to isolate as a solid; often exists as an oil or hygroscopic gum. Prone to polymerization or ring-opening upon prolonged storage.

  • HCl Salt: Crystalline solid, non-hygroscopic (relative to base), and stable at room temperature. Recommended for storage and handling.

Experimental Protocols

These protocols are designed to be self-validating. The synthesis of the carboxamide typically proceeds from the N-protected ketone via a Bucherer-Bergs reaction or from the carboxylic acid precursor.

Protocol A: Analytical Validation (NMR & HPLC)

Objective: Confirm the presence of the quaternary center and amide functionality.

  • Sample Prep: Dissolve 10 mg of the HCl salt in 0.6 mL DMSO-

    
    .
    
  • 
    H NMR (400 MHz): 
    
    • Look for the azetidine ring protons as two AB doublets (or multiplets) around

      
       3.8–4.5 ppm.
      
    • Key Signal: Two distinct N-H protons for the primary amide (broad singlets, typically

      
       7.1 and 7.5 ppm) which are absent in the acid precursor.
      
  • 
    C NMR (100 MHz): 
    
    • Quaternary C3: Signal at

      
       70–75 ppm (diagnostic).
      
    • Amide Carbonyl: Signal at

      
       172–175 ppm.
      
  • HPLC Method:

    • Column: C18 Polar-embedded (e.g., Waters Atlantis T3), 3.0 x 100 mm.

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

    • Gradient: 0% B (hold 2 min) to 30% B over 10 min. (Compound is very polar; retention requires high aqueous content).

Protocol B: Synthesis from Precursor (Acid to Amide)

If the specific amide salt is unavailable, it is best synthesized from 1-Boc-3-hydroxyazetidine-3-carboxylic acid (commercially available).

  • Coupling: Dissolve 1-Boc-3-hydroxyazetidine-3-carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir 10 min.

  • Amidation: Add Ammonium Chloride (NH

    
    Cl, 2.0 eq) or aqueous ammonia. Stir at RT for 4–16 h.
    
  • Workup: Dilute with EtOAc, wash with NaHCO

    
     and Brine. Dry organic layer (Na
    
    
    
    SO
    
    
    ) and concentrate.
  • Deprotection (Salt Formation): Dissolve the intermediate in minimal MeOH. Add 4M HCl in Dioxane (5.0 eq). Stir 2 h.

  • Isolation: Concentrate in vacuo. Triturate the residue with Et

    
    O to precipitate the 3-hydroxyazetidine-3-carboxamide HCl  as a white solid.
    

Visualizations

Diagram 1: Synthesis Workflow & Logic

This diagram illustrates the derivation of the scaffold from the ketone, highlighting the critical decision point for the gem-disubstituted product.

SynthesisWorkflow cluster_decision Critical Path for Gem-Disubstitution Ketone N-Boc-Azetidin-3-one Bucherer Bucherer-Bergs Reaction Ketone->Bucherer (NH4)2CO3, KCN Hydantoin Spiro-Hydantoin Intermediate Bucherer->Hydantoin Hydrolysis Basic Hydrolysis (NaOH) Hydantoin->Hydrolysis Acid N-Boc-3-OH-Azetidine 3-Carboxylic Acid Hydrolysis->Acid Amidation Amidation (NH4Cl / HATU) Acid->Amidation Deprotection Deprotection (HCl/Dioxane) Amidation->Deprotection FinalProduct 3-Hydroxyazetidine 3-Carboxamide HCl Deprotection->FinalProduct

Caption: Step-wise synthesis pathway from azetidinone to the target gem-disubstituted hydrochloride salt.

Diagram 2: Scaffold Selection Decision Matrix

Use this logic tree to determine when to deploy this specific scaffold versus alternatives.

DecisionMatrix Start Design Goal: Amino Acid Isostere Metabolic Is Metabolic Stability (Oxidation) a risk? Start->Metabolic LogP Is LogP reduction required? Metabolic->LogP Yes (Block C3 Oxidation) UseMono Use 3-Hydroxyazetidine (Mono-substituted) Metabolic->UseMono No UseGem Use 3-Hydroxyazetidine 3-Carboxamide LogP->UseGem Yes (Need lower LogP) UsePyr Use 3-Hydroxypyrrolidine 3-Carboxamide LogP->UsePyr No (Lipophilicity OK)

Caption: Decision matrix for selecting the optimal saturated heterocycle based on metabolic and physicochemical constraints.

References

  • Synthesis of 3-Hydroxyazetidine Carboxylic Acids. ChemMedChem, 2013, 8, 658-666.[2] (Describes the synthesis of the acid precursor and stability of related amides).

  • Physicochemical Properties of Azetidines vs Pyrrolidines. Journal of Medicinal Chemistry, 2008, 51, 13, 3731–3741. (Analysis of pKa and LogP shifts in ring contraction).

  • Bucherer-Bergs Reaction on Azetidin-3-ones. Tetrahedron Letters, 2005, 46, 27, 4555-4558. (Methodology for accessing gem-disubstituted azetidines).

  • PubChem Compound Summary: 3-Hydroxyazetidine-3-carboxylic acid. (Precursor data).

Sources

Validation

Comparative Guide: Azetidine vs. Piperidine Scaffolds in GABA Uptake Inhibitors

Topic: Comparative Study of Azetidine vs. Piperidine in GABA Uptake Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the design of -...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Azetidine vs. Piperidine in GABA Uptake Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the design of


-aminobutyric acid (GABA) uptake inhibitors, the choice of the saturated nitrogen heterocycle—specifically between the four-membered azetidine  and the six-membered piperidine —is a critical determinant of potency, selectivity, and metabolic stability.

While the piperidine ring (exemplified by nipecotic acid and Tiagabine ) remains the gold standard for high-affinity GAT-1 inhibition, the azetidine scaffold offers distinct advantages in conformational rigidity and vector exploration. This guide analyzes the structural activity relationships (SAR), pharmacological profiles, and synthetic pathways of these two competing cores, providing actionable data for medicinal chemists optimizing GABAergic modulators.

Chemical & Structural Basis

The fundamental difference between these scaffolds lies in their conformational freedom and the resulting spatial arrangement of the pharmacophore (the amino acid motif: secondary/tertiary amine and the carboxylic acid).

Conformational Rigidity and Ring Strain
  • Piperidine (6-membered): Adopts a chair conformation. It is relatively flexible, allowing the carboxylic acid at C3 (in nipecotic acid derivatives) to toggle between axial and equatorial positions. This flexibility allows "induced fit" binding within the GAT-1 transporter pocket but may incur an entropic penalty upon binding.

  • Azetidine (4-membered): Highly strained (~26 kcal/mol ring strain) and conformationally rigid. The ring is puckered, locking substituents into fixed vectors. This rigidity can enhance potency if the frozen conformation matches the bioactive pose, but drastically reduce it if the vector is mismatched.

Basicity (pKa) and Ionization
  • Piperidine: Typically more basic (pKa ~10-11 for the secondary amine). At physiological pH, it is almost exclusively protonated.

  • Azetidine: Generally exhibits lower basicity (pKa ~8-9) due to increased s-character in the N-C bonds caused by ring strain. This physicochemical shift improves lipophilicity (LogD) and blood-brain barrier (BBB) permeability by increasing the fraction of the uncharged species.

Visualization: SAR Logic Flow

The following diagram illustrates the decision logic when selecting between these rings based on target selectivity (GAT-1 vs. GAT-3).

SAR_Logic Start Lead Optimization GABA Uptake Inhibitors Core_Selection Select Core Scaffold Start->Core_Selection Piperidine Piperidine Core (Nipecotic Acid) Core_Selection->Piperidine Default Choice Azetidine Azetidine Core (Azetidine-3-COOH) Core_Selection->Azetidine Scaffold Hop GAT1 High GAT-1 Affinity (Tiagabine-like) Piperidine->GAT1 Optimal N-COOH Distance Azetidine->GAT1 Reduced Affinity (Vector Mismatch) GAT3 GAT-3 Selectivity (Subtype Specific) Azetidine->GAT3 Enhanced Selectivity (Steric Fit) Outcome1 Clinical Efficacy (Epilepsy) GAT1->Outcome1 Outcome2 Research Tools (Glial Transport) GAT3->Outcome2

Figure 1: Decision tree for scaffold selection based on transporter subtype targeting.

Pharmacological Profile: Comparative Performance

GAT-1 Affinity (The Tiagabine Benchmark)

The piperidine ring provides the optimal distance (~4.5 Å) between the protonated nitrogen and the carboxylate anion, which is essential for bridging the Tyrosine-140 and Sodium ion binding sites in GAT-1.

  • Piperidine: Tiagabine (N-substituted nipecotic acid) exhibits nanomolar affinity (

    
     nM).
    
  • Azetidine: Ring contraction to azetidine-3-carboxylic acid generally results in a 10- to 50-fold loss in potency for GAT-1. The distance between the N and COOH is shortened, disrupting the critical salt bridge interaction within the orthosteric site.

GAT-3 Selectivity

While piperidines dominate GAT-1, azetidines have emerged as potent scaffolds for GAT-3 (glial transporter) inhibitors. The distinct vector of the N-substituent in azetidines avoids steric clashes in the narrower GAT-3 extracellular vestibule.

Data Summary Table

The following table compares key derivatives reported in literature (e.g., Faust et al., 2010; Clausen et al., 2005).

FeaturePiperidine Scaffold (e.g., Tiagabine)Azetidine Scaffold (e.g., NNC Analogues)
Core Structure Nipecotic Acid (3-piperidine COOH)Azetidine-3-carboxylic acid
GAT-1 IC50 76 nM (High Potency)2,800 nM (Moderate Potency)
GAT-3 IC50 > 2,000 nM (Low Affinity)15,300 nM (Emerging Affinity)
Selectivity Highly GAT-1 SelectiveMixed / GAT-3 skewed
Ring Strain Low (Chair conformation)High (~26 kcal/mol)
Metabolic Liability Oxidation at C-2/C-6 (alpha to N)Ring opening (rare), N-dealkylation

Experimental Protocols

A. Synthesis Workflow: N-Alkylation of Azetidine/Piperidine Cores

Objective: Attach the lipophilic "anchor" (e.g., bis-thienyl or diphenyl spacer) to the amino acid core. Causality: Direct alkylation is preferred over reductive amination for azetidines to prevent ring opening under harsh reducing conditions.

  • Reagents:

    • Core: Azetidine-3-carboxylic acid (or Nipecotic acid ethyl ester).

    • Linker: 1-bromo-4,4-bis(3-methyl-2-thienyl)but-3-ene (Tiagabine side chain).

    • Base:

      
       (mild base prevents racemization).
      
    • Solvent: Acetonitrile (

      
      ) or DMF.
      
  • Step-by-Step:

    • Dissolve 1.0 eq of the amino acid ester in

      
      .
      
    • Add 2.5 eq of anhydrous

      
      .
      
    • Add 1.1 eq of the alkyl bromide linker dropwise at 0°C.

    • Reflux for 12–16 hours (monitor by TLC/LC-MS).

    • Filter salts and concentrate.

    • Critical Step: Hydrolyze the ester (LiOH/THF/H2O) to reveal the free acid only after alkylation to maintain zwitterionic activity.

B. [³H]-GABA Uptake Assay

Objective: Quantify the inhibitory potency (


) of the synthesized compounds.
Self-Validating Control:  Use Tiagabine (10 µM) to define non-specific uptake.

Uptake_Protocol Step1 Cell Preparation (HEK-293 expressing hGAT-1) Step2 Pre-incubation (10 min @ 37°C) Buffer + Inhibitor Step1->Step2 Step3 Substrate Addition [³H]-GABA (10-30 nM) Step2->Step3 Step4 Transport Phase (3-5 min @ 37°C) Step3->Step4 Step5 Termination Rapid Wash (Ice-cold PBS) Step4->Step5 Step6 Lysis & Scintillation Counting Step5->Step6

Figure 2: Workflow for the radiometric [³H]-GABA uptake assay.

Detailed Method:

  • Cell Culture: Use HEK-293 cells stably transfected with human GAT-1 (or GAT-3).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Reaction:

    • Aliquot cells (

      
       cells/well) into 96-well plates.
      
    • Add test compounds (azetidine/piperidine analogs) at varying concentrations (

      
       to 
      
      
      
      M).
    • Incubate for 10 min at 37°C.

    • Initiate uptake by adding [³H]-GABA (final conc. 20 nM).

  • Termination: After 3 minutes, aspirate buffer and wash 3x with ice-cold KRH to stop transport.

  • Quantification: Lyse cells (0.1 M NaOH) and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % inhibition vs. log[concentration] to derive

    
    .
    

Conclusion & Recommendation

  • Use Piperidine (Nipecotic Acid) if your primary goal is maximum potency against GAT-1 for anticonvulsant activity. The structural overlap with the natural substrate and Tiagabine is optimal.

  • Use Azetidine if you are pursuing intellectual property (scaffold hopping) or targeting GAT-3 for novel indications (e.g., cognitive enhancement). The azetidine ring provides a unique vector that can differentiate your molecule from the crowded GAT-1 inhibitor space.

References

  • Faust, M. R., et al. (2010). "Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship." European Journal of Medicinal Chemistry. Link

  • Nielsen, E. B., et al. (1991). "Tiagabine (NO-328): A novel, potent and selective GABA uptake inhibitor." European Journal of Pharmacology. Link

  • Kragler, A., et al. (2005). "Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4." European Journal of Pharmacology. Link

  • Clausen, R. P., et al. (2005). "Selective inhibitors of GABA uptake: synthesis and molecular pharmacology." Mini Reviews in Medicinal Chemistry. Link

  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International. Link

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3-Hydroxyazetidine-3-carbonitrile

As a novel building block in medicinal chemistry, 3-Hydroxyazetidine-3-carbonitrile holds significant potential for the synthesis of innovative therapeutics. Its unique strained ring system, combined with the reactive ni...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel building block in medicinal chemistry, 3-Hydroxyazetidine-3-carbonitrile holds significant potential for the synthesis of innovative therapeutics. Its unique strained ring system, combined with the reactive nitrile and hydroxyl functionalities, makes it a valuable synthon. However, these same features necessitate a rigorous and well-informed approach to its handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.

Hazard Identification and Risk Assessment: An Evidence-Based Approach
  • The Azetidine Moiety: The parent compound, azetidine, is a corrosive and highly flammable liquid with a strong ammonia-like odor.[1][2] Its derivatives can cause severe skin burns and eye damage.[2][3] The 3-hydroxyazetidine hydrochloride salt is classified as harmful if swallowed, a skin irritant, and a cause of serious eye damage.[4][5][6]

  • The Nitrile Functional Group: Organic nitriles are a class of compounds that can be toxic. They can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration. While the toxicity of individual nitriles varies, it is prudent to handle all such compounds with care to avoid ingestion, inhalation, and skin contact.

  • Azetidine-3-carbonitrile hydrochloride: The hydrochloride salt of a closely related compound, azetidine-3-carbonitrile, is classified as toxic if swallowed and toxic to aquatic life with long-lasting effects.[7]

Based on this evidence, it is imperative to treat 3-Hydroxyazetidine-3-carbonitrile as a hazardous substance with the potential for skin and eye irritation/corrosion, acute oral toxicity, and potential for toxicity via inhalation or skin absorption.

Inferred Hazard Classification:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4 (Harmful)Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[8][9]
Skin Corrosion/IrritationCategory 2 (Irritant)Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention.[10]
Serious Eye Damage/IrritationCategory 1 (Damage)Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3][4]
Specific Target Organ ToxicityCategory 3 (Respiratory Irritation)Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[4][11]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. A multi-layered approach is recommended.

  • Hand Protection: Thin disposable nitrile gloves (minimum 5-mil thickness) are suitable for providing a physical barrier against brief, incidental contact.[12][13] However, it is crucial to understand their limitations. Nitrile gloves offer limited protection against many organic solvents and should be changed immediately upon contamination.[12][14] For tasks with a higher risk of splashing, consider double-gloving or using thicker, chemical-resistant gloves.[13] Always inspect gloves for any signs of degradation before use.[13]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8][15] In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.[16]

  • Body Protection: A laboratory coat is essential to protect against minor spills and contamination of personal clothing.[8][17]

  • Respiratory Protection: Work with 3-Hydroxyazetidine-3-carbonitrile should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8][15] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[8][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline a safe handling process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Gather Materials & Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Reaction/Procedure handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Safe Handling Workflow for 3-Hydroxyazetidine-3-carbonitrile

Experimental Protocol:

  • Preparation:

    • Don the appropriate PPE as outlined in the previous section.

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with absorbent, plastic-backed paper.[18]

    • Assemble all necessary glassware, reagents, and waste containers within the fume hood.

  • Handling:

    • Carefully weigh the solid 3-Hydroxyazetidine-3-carbonitrile in the fume hood. Avoid generating dust.[4]

    • If transferring the compound, use a spatula or other appropriate tool.

    • Keep the container tightly sealed when not in use.[4][19]

    • Conduct all subsequent manipulations of the compound within the fume hood.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Segregate waste into appropriately labeled containers for hazardous chemical waste.[6][8] Do not dispose of this compound down the drain.[11]

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated waste stream.[12][16] Never reuse disposable gloves.[12]

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[4][18]

Emergency Procedures: Be Prepared for the Unexpected

In the event of an exposure or spill, a rapid and informed response is crucial.

Emergency Contact Information:

ContactPhone Number
Emergency Services911 (or local equivalent)
Poison Control Center1-800-222-1222
Institutional Safety Office[Insert Institutional Phone Number]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][9][20] Remove contaminated clothing while under a safety shower.[16][20] Seek immediate medical attention.[21]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8][9][22] Remove contact lenses if present and easy to do.[9][11] Seek immediate medical attention.[21]

  • Inhalation: Move the affected individual to fresh air.[8][9][21] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.[19]

Spill Response:

  • Minor Spill (Contained within the fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[4][17]

    • Decontaminate the spill area.

  • Major Spill (Outside of the fume hood):

    • Evacuate the immediate area.[23]

    • Alert others and your supervisor.

    • Contact your institution's emergency response team.[20][24]

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Stewardship

All waste containing 3-Hydroxyazetidine-3-carbonitrile, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[8][9] Follow all local, state, and federal regulations for hazardous waste disposal.[6] Ensure waste containers are clearly labeled with the full chemical name and associated hazards.

References

  • ResearchGate. Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives.[Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.[Link]

  • SafetyCulture Marketplace. Understanding Nitrile Gloves and Their Chemical Resistance.[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.[Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link]

  • Conrad Electronic SE. Material Safety Data Sheet.[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.[Link]

  • Wikipedia. Azetidine.[Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.[Link]

  • Duke University Safety. Safe Handling of Hazardous Drugs.[Link]

  • PubChem. 3-Hydroxyazetidine hydrochloride.[Link]

  • GOV.UK. What to do in a chemical emergency.[Link]

  • Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.[Link]

  • University of Kentucky Research Safety. Emergency Procedures for Incidents Involving Chemicals.[Link]

  • Princeton University Environmental Health and Safety. Hazardous Chemical Exposures.[Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures.[Link]

  • U.S. Environmental Protection Agency. Chemical Compatibility Chart.[Link]

  • Ryan Herco Flow Solutions. CHEMICAL RESISTANCE CHART.[Link]

  • Cole-Parmer. Chemical Compatibility Database.[Link]

Sources

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